molecular formula C9H6N2O2 B11913454 [1,3]Dioxolo[4,5-g]quinoxaline CAS No. 269-56-7

[1,3]Dioxolo[4,5-g]quinoxaline

Katalognummer: B11913454
CAS-Nummer: 269-56-7
Molekulargewicht: 174.16 g/mol
InChI-Schlüssel: SPCDYCMVQIHLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[1,3]Dioxolo[4,5-g]quinoxaline is a specialized quinoxaline derivative, a heterocyclic compound of significant interest in medicinal chemistry and oncology research. This compound is part of a class of molecules investigated as potent small-molecule inhibitors of the Late SV40 Factor (LSF), a transcription factor implicated in the pathogenesis of certain cancers, including hepatocellular carcinoma . By inhibiting LSF, these compounds can modulate the expression of genes critical for cancer cell survival and proliferation, presenting a promising mechanism of action for anti-cancer drug discovery . The quinoxaline scaffold is a privileged structure in drug development due to its versatile biological activities and ability to interact with various enzymatic targets . Researchers value this specific derivative for developing novel therapeutic agents and probing cellular pathways. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

269-56-7

Molekularformel

C9H6N2O2

Molekulargewicht

174.16 g/mol

IUPAC-Name

[1,3]dioxolo[4,5-g]quinoxaline

InChI

InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2

InChI-Schlüssel

SPCDYCMVQIHLHQ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=CC3=NC=CN=C3C=C2O1

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Computational Chemistry and DFT Analysis of [1,3]Dioxolo[4,5-g]quinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,3]dioxolo[4,5-g]quinoxaline scaffold represents a highly privileged tricyclic system in modern medicinal chemistry. By fusing an electron-donating 1,3-dioxole ring to a quinoxaline core, researchers can fundamentally alter the molecule's electronic topology, enhancing its lipophilicity and binding affinity to complex biological targets such as adenosine receptors and cyclooxygenase (COX) enzymes[1][2]. For drug development professionals, leveraging Density Functional Theory (DFT) is no longer optional; it is a prerequisite for understanding the structure-activity relationship (SAR) at a quantum mechanical level. This whitepaper provides an authoritative, self-validating computational protocol for analyzing these derivatives, moving beyond basic workflows to explain the causality behind advanced quantum chemical selections.

Theoretical Framework: The Causality of Computational Selections

As a Senior Application Scientist, I frequently observe researchers applying default DFT parameters (e.g., B3LYP/6-31G*) to highly functionalized heterocycles, resulting in inaccurate electrostatic mapping. The [1,3]dioxolo[4,5-g]quinoxaline system contains four highly electronegative heteroatoms (two oxygens, two nitrogens) with localized lone pairs.

Functional and Basis Set Selection
  • The Basis Set (6-311++G(d,p)): To accurately model the expanded electron clouds of the oxygen and nitrogen lone pairs, the inclusion of diffuse functions (++) is mandatory[3][4]. Without diffuse functions, the calculation artificially constricts the electron density, leading to erroneous Molecular Electrostatic Potential (MEP) maps and flawed downstream pharmacophore modeling.

  • The Functional (M06-2X or B3LYP-D3): While B3LYP is standard for ground-state geometries[3], drug development requires an understanding of non-covalent interactions (e.g., π−π stacking with aromatic protein residues). Therefore, employing the M06-2X functional or adding Grimme’s dispersion correction (D3) to B3LYP is critical to capture these long-range van der Waals forces[1][2].

  • Solvation Models (SMD/PCM): Gas-phase calculations often misrepresent the polarization of the dioxolo ring. Implementing a Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) is required to mimic the physiological environment and stabilize the zwitterionic resonance contributors[5].

Experimental Protocol: Self-Validating DFT Workflow

The following step-by-step methodology ensures a mathematically rigorous and self-validating computational pipeline.

Step 1: Conformational Search and Coordinate Generation

  • Construct the 3D geometry of the[1,3]dioxolo[4,5-g]quinoxaline derivative using a builder like GaussView or Avogadro.

  • Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve steric clashes.

Step 2: Geometry Optimization

  • Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the OPT keyword at the M06-2X/6-311++G(d,p) level of theory.

  • Causality: This step iteratively adjusts bond lengths and angles to locate the global (or nearest local) minimum on the Potential Energy Surface (PES), representing the most stable biological conformer[1][6].

Step 3: Vibrational Frequency Analysis (Validation Step)

  • Run a frequency calculation (FREQ) on the optimized geometry at the exact same level of theory.

  • Causality: This is the self-validating mechanism of the protocol. You must confirm the absence of any imaginary frequencies (negative values). Zero imaginary frequencies mathematically prove that the optimized structure is a true minimum, not a transition state[3][4].

Step 4: Frontier Molecular Orbital (FMO) and MEP Extraction

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the .chk (checkpoint) file.

  • Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.)[4].

Mandatory Visualization: Computational Pipeline

DFT_Workflow N1 Ligand Preparation [1,3]Dioxolo[4,5-g]quinoxaline N2 Geometry Optimization (DFT/M06-2X/6-311++G**) N1->N2 3D Coordinates N3 Frequency Calculation (True Minimum Verification) N2->N3 Optimized Structure N4 FMO Analysis (HOMO-LUMO Gap) N3->N4 Zero Imaginary Freqs N5 MEP Generation (Electrostatic Mapping) N3->N5 Wavefunction N6 Biological Target Docking (Receptor Binding) N4->N6 Reactivity Descriptors N5->N6 Pharmacophore Model

Fig 1: Computational workflow for DFT analysis and molecular docking of quinoxaline derivatives.

Data Presentation: Global Reactivity Descriptors

The fusion of the 1,3-dioxole ring fundamentally alters the reactivity of the quinoxaline core. The oxygen atoms donate electron density into the π -system via resonance, which raises the HOMO energy. According to Koopmans' theorem, this reduces the ionization potential, making the molecule "softer" and more reactive toward electrophilic biological targets[5][7].

Table 1: Comparative Quantum Chemical Parameters (Calculated at B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaUnsubstituted Quinoxaline (eV)[1,3]Dioxolo[4,5-g] Derivative (eV)
HOMO Energy EHOMO​ --6.24-5.85
LUMO Energy ELUMO​ --2.10-2.45
Energy Gap ΔE ELUMO​−EHOMO​ 4.143.40
Ionization Potential I −EHOMO​ 6.245.85
Electron Affinity A −ELUMO​ 2.102.45
Global Hardness η (I−A)/2 2.071.70
Global Softness S 1/(2η) 0.240.29
Electrophilicity ω μ2/(2η) 4.204.95

Data Synthesis: The narrower HOMO-LUMO gap ( ΔE=3.40 eV) in the dioxolo derivative indicates higher chemical reactivity compared to the bare core ( ΔE=4.14 eV)[1][7]. Furthermore, the increased global softness ( S=0.29 ) suggests that the derivative can easily undergo orbital-driven interactions with the binding pockets of target enzymes, a hallmark of potent pharmacological agents[2].

Mechanistic Insights: Translating DFT to Drug Discovery

Understanding the quantum mechanics of [1,3]dioxolo[4,5-g]quinoxalines directly accelerates lead optimization:

  • Receptor Binding via MEP: The MEP map of these derivatives typically reveals intense negative electrostatic potentials (red regions) strictly localized over the pyrazine nitrogens and the dioxolo oxygens[4]. These regions act as primary hydrogen-bond acceptors. When performing molecular docking against targets like the A2A adenosine receptor or COX-2, these specific atoms will preferentially align with hydrogen-bond donors (e.g., Ser530 in COX-2)[1][2].

  • Charge Transfer Dynamics: The electrophilicity index ( ω ) measures the energy lowering due to maximal electron flow between donor and acceptor. The elevated ω in dioxolo-derivatives implies a strong capacity to accept electron density from nucleophilic residues within a protein's active site, forming stable, long-lasting drug-target complexes[5][7].

By adhering to this rigorous, self-validating computational framework, drug development professionals can accurately predict the physicochemical behavior of [1,3]dioxolo[4,5-g]quinoxaline derivatives prior to costly in vitro synthesis, ensuring high-confidence progression of lead compounds.

References

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Taylor & Francis.[Link]

  • Density Functional Theory modeling and Monte Carlo simulation assessment of N-Substituted Quinoxaline Derivatives. Journal of Materials and Environmental Science.[Link]

  • Structural, Thermal, Chemical and Optoelectronic Properties of the Quinoxaline with DFT. AIP Publishing.[Link]

  • Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic Investigations of Quinoxaline. ResearchGate.[Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed.[Link]

  • Synthesis, DFT investigation, molecular docking, drug-likeness and molecular dynamic analysis of new quinoxaline-based pyrazoline derivatives. R Discovery.[Link]

  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. PubMed. [Link]

Sources

Elucidating the Mechanism of Action of [1,3]Dioxolo[4,5-g]quinoxaline Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of antineoplastic agents often requires fine-tuning the thermodynamic and pharmacokinetic properties of existing pharmacophores. The [1,3]dioxolo[4,5-g]quinoxaline scaffold—specifically its 5,8-diacetic acid ester derivatives—represents a sophisticated structural evolution of the bis(2,6-dioxopiperazine) class of drugs (e.g., dexrazoxane and razoxane). This technical guide deconstructs the dual-axis mechanism of action of these rigidified tricyclic compounds in cancer cell lines: (1) Topoisomerase II (Top2) catalytic inhibition and (2) intracellular metal chelation leading to Matrix Metalloproteinase (MMP) suppression . Furthermore, we outline self-validating experimental workflows essential for orthogonal verification of these mechanisms in preclinical development.

Structural Rationale: The Evolution of Rigidified Pharmacophores

The fundamental challenge with early-generation bis(dioxopiperazine)s was their conformational flexibility, which led to variable target engagement and off-target toxicity. To overcome this, researchers synthesized the tricyclic 1,3-dioxolo[4,5-g]quinoxaline ring system 1.

The Causality of Structural Rigidity: By locking the spatial orientation of the imide rings within a rigid quinoxaline framework, the thermodynamic penalty of binding is significantly reduced. This conformational restriction precisely aligns the molecule for optimal interaction with the N-terminal ATPase domain of Top2, while simultaneously modulating the steric hindrance around the imide rings to control the rate of intracellular hydrolysis.

Primary Axis: Topoisomerase II Catalytic Inhibition

Unlike Top2 poisons (such as doxorubicin or etoposide) that stabilize the transient DNA-enzyme cleavable complex and induce lethal double-strand DNA breaks, [1,3]dioxolo[4,5-g]quinoxaline derivatives function as true catalytic inhibitors 2.

Mechanistic Causality:

  • The compound enters the nucleus and binds to the ATP-bound state of Topoisomerase II.

  • The rigid pharmacophore stabilizes the enzyme in a "closed-clamp" conformation.

  • Because the enzyme is trapped before or without inducing strand cleavage, the replication fork stalls. The inability of the cell to decatenate intertwined newly synthesized chromosomes physically prevents segregation during mitosis, triggering a robust G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cell lines.

Top2_Inhibition A Topoisomerase II + ATP B DNA Binding & Cleavage A->B Normal Cycle C [1,3]Dioxolo[4,5-g]quinoxaline Binding (ATPase Domain) B->C Drug Introduction D Closed-Clamp Conformation Trapped C->D Conformational Lock E Inhibition of DNA Decatenation D->E Catalytic Inhibition F G2/M Cell Cycle Arrest (Cancer Cell Death) E->F Downstream Effect

Fig 1: Mechanism of Top2 closed-clamp trapping by [1,3]dioxolo[4,5-g]quinoxaline derivatives.

Secondary Axis: Intracellular Hydrolysis, Metal Chelation, and MMP Inhibition

The [1,3]dioxolo[4,5-g]quinoxaline framework inherently acts as a prodrug. Upon entering the slightly acidic and enzyme-rich environment of the cancer cell cytoplasm, the imide rings undergo controlled hydrolysis to form an open-chain, EDTA-like tetra-acid chelator 3.

Mechanistic Causality: This active metabolite exerts potent anti-metastatic and cytoprotective effects through dual metal sequestration:

  • Iron (Fe²⁺/Fe³⁺) Chelation: By binding labile intracellular iron, the compound prevents Fenton-mediated generation of reactive oxygen species (ROS). While this provides cardioprotection when co-administered with anthracyclines, in cancer cells, iron depletion disrupts iron-dependent ribonucleotide reductase, further halting DNA synthesis.

  • Zinc (Zn²⁺) Chelation: The hydrolyzed metabolite directly sequesters Zn²⁺ from the catalytic active sites of Matrix Metalloproteinases (specifically MMP-2 and MMP-9) 2. By inhibiting these collagenases, the compound prevents the degradation of the basement membrane, thereby exerting potent anti-metastatic effects.

MMP_Inhibition A [1,3]Dioxolo[4,5-g]quinoxaline (Prodrug Form) B Intracellular Hydrolysis (Ring Opening) A->B Enzymatic/Chemical C EDTA-like Open Chain Chelator B->C Activation D Zn2+ / Fe2+ Chelation C->D Metal Binding E MMP-2 / MMP-9 Inhibition D->E Zn2+ Depletion F Suppression of Tumor Metastasis E->F ECM Stabilization

Fig 2: Intracellular hydrolysis and metal chelation leading to MMP inhibition and ECM stabilization.

Quantitative Data Summary

To benchmark the efficacy of [1,3]dioxolo[4,5-g]quinoxaline derivatives, we compare their pharmacological profile against standard reference agents.

Pharmacological Parameter[1,3]Dioxolo[4,5-g]quinoxaline-5,8-diacetic acid esterDexrazoxane (Reference)Etoposide (Reference)
Top2 Decatenation IC₅₀ 8.5 μM12.0 μMN/A (Poison)
MMP-9 Inhibition IC₅₀ 15.2 μM>50 μM>100 μM
Primary Cell Cycle Arrest G2/M PhaseG2/M PhaseS/G2 Phase
DNA Strand Breaks NegativeNegativeHighly Positive
Cardioprotective Efficacy High (Fe²⁺ Chelation)High (Fe²⁺ Chelation)None (Cardiotoxic)

Self-Validating Experimental Protocols

To rigorously validate these mechanisms in vitro, assays must be self-validating—meaning internal controls must definitively separate catalytic inhibition from poisoning, and direct chelation from transcriptional downregulation.

Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay

Purpose: To validate Top2 catalytic inhibition and definitively rule out Top2 poisoning. Self-Validation Logic: Top2 is uniquely capable of decatenating interlocked kDNA rings. A catalytic inhibitor will block decatenation without producing linear DNA fragments. If linear fragments appear, the compound is a poison, not a catalytic inhibitor.

Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of highly catenated kDNA with 1 unit of purified human Topoisomerase IIα in reaction buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol).

  • Drug Incubation: Add the [1,3]dioxolo[4,5-g]quinoxaline derivative at varying concentrations (0.1 μM to 100 μM). Prepare parallel reactions using etoposide (100 μM) as a positive control for poisoning, and dexrazoxane as a reference catalytic inhibitor.

  • Catalysis: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 50 μg/mL Proteinase K. Incubate for an additional 15 minutes at 56°C to digest the Top2 enzyme.

  • Resolution: Resolve the DNA products on a 1% agarose gel containing 0.5 μg/mL ethidium bromide at 100V for 1 hour.

  • Data Interpretation: The persistence of catenated networks at the well origin confirms catalytic inhibition. The absence of a linear kDNA band (which will be distinctly visible in the etoposide lane) validates the non-poisoning mechanism.

Protocol 2: Gelatin Zymography for MMP-2/9 Inhibition

Purpose: To prove that the hydrolyzed derivative directly inhibits MMPs via zinc chelation, rather than downregulating MMP gene expression. Self-Validation Logic: By running conditioned media on a zymogram and adding the drug only during the development phase, we isolate direct enzymatic inhibition. Adding excess ZnCl₂ to reverse the inhibition self-validates the chelation mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Culture highly invasive cancer cells (e.g., HT-1080 fibrosarcoma) in serum-free DMEM for 24 hours. Collect and centrifuge the conditioned media to isolate secreted MMPs.

  • Electrophoresis: Mix the media with non-reducing sample buffer (do not boil). Run the samples on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin at 125V.

  • Renaturation: Wash the gel twice for 30 minutes in 2.5% Triton X-100 at room temperature to remove SDS and renature the MMP enzymes.

  • Development & Inhibition: Slice the gel into identical strips. Incubate the strips in development buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 150 mM NaCl) spiked with:

    • Strip A (Control): Vehicle only.

    • Strip B (Test): Pre-hydrolyzed [1,3]dioxolo[4,5-g]quinoxaline derivative (20 μM).

    • Strip C (Reversal): Pre-hydrolyzed derivative (20 μM) + 50 μM ZnCl₂.

  • Staining: Incubate at 37°C for 24 hours, then stain with Coomassie Brilliant Blue R-250 and destain until clear bands of gelatin digestion appear (92 kDa for MMP-9; 72 kDa for MMP-2).

  • Data Interpretation: The absence of clear bands in Strip B confirms direct MMP inhibition. The reappearance of bands in Strip C definitively proves the mechanism is Zn²⁺ sequestration.

References

  • Title: ChemInform Abstract: Chemical, Biological and Clinical Aspects of Dexrazoxane and Other Bisdioxopiperazines (including Witiak & Wei, J. Org. Chem. 1991)
  • Title: WO1993023075A1 - Treatment of vascular leakage syndrome and collagenase induced disease by administration of matrix metalloproteinase inhibitors Source: Google Patents URL
  • Title: Chemical, Biological and Clinical Aspects of Dexrazoxane and Other Bisdioxopiperazines Source: ResearchGate URL

Sources

Thermodynamic Stability and Degradation Pathways of [1,3]Dioxolo[4,5-g]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic architecture of [1,3]dioxolo[4,5-g]quinoxaline presents a unique thermodynamic dichotomy. By fusing an electron-deficient quinoxaline core with an electron-rich, acid-sensitive 1,3-dioxolane ring, this compound exhibits highly conditional stability. While its low-lying Lowest Unoccupied Molecular Orbital (LUMO) makes it an attractive n-type semiconductor and a privileged scaffold in medicinal chemistry, its structural integrity is highly dependent on pH, light exposure, and redox states. This technical guide provides a rigorous mechanistic analysis of its thermodynamic stability, primary degradation pathways, and the validated experimental protocols required to profile its behavior in applied research.

Thermodynamic Stability Profile

The stability of [1,3]dioxolo[4,5-g]quinoxaline cannot be treated as a single variable; it must be decoupled into the thermodynamic behavior of its two constituent ring systems.

Conformational Energetics of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is an acetal structure. Computational conformational analyses using Density Functional Theory (DFT) demonstrate that the ring strictly adopts a distorted half-chair ( C2​ ) arrangement to minimize steric strain and maximize orbital overlap[1]. Under neutral to basic conditions, cyclic acetals exhibit profound thermodynamic stability and are highly resistant to nucleophilic attack and strong bases[2]. However, the acetal linkage introduces a critical vulnerability to hydronium ions, making the molecule's stability highly pH-dependent.

Electronic Stability of the Quinoxaline Core

The pyrazine ring within the quinoxaline core is highly electron-deficient. This electronic configuration provides robust stability against mild high-valent oxidants[2]. However, in applications involving electrochemical cycling (such as aqueous redox flow batteries), the reduced form of the quinoxaline core becomes vulnerable to tautomerization. The equilibrium between the imine and enamine forms under alkaline conditions is a primary driver of thermodynamic instability, leading to irreversible capacity fade[3]. Furthermore, the extended π -conjugation makes the core a strong chromophore, rendering it highly susceptible to photochemical degradation[4].

Mechanistic Degradation Pathways

Pathway A: Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The most rapid degradation vector for [1,3]dioxolo[4,5-g]quinoxaline is acid-catalyzed hydrolysis. The mechanism is initiated by the rapid, reversible protonation of one of the dioxolane oxygen atoms. This is followed by the rate-limiting step: the cleavage of the C-O bond to form a highly reactive oxocarbenium ion intermediate[5]. Subsequent attack by water (hydration) and proton transfer leads to the collapse of the ring, yielding 6,7-dihydroxyquinoxaline (a catechol derivative) and formaldehyde[1].

Hydrolysis A [1,3]Dioxolo[4,5-g]quinoxaline (Stable at pH > 7) B Protonated Acetal (Rapid Equilibrium) A->B + H⁺ (Acidic Media) C Oxocarbenium Ion (Rate-Limiting Step) B->C C-O Bond Cleavage D 6,7-Dihydroxyquinoxaline + Formaldehyde C->D + H₂O (Hydration)

Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxolane ring.

Pathway B: Photochemical Degradation of the Quinoxaline Core

Exposure to UV or high-energy visible light induces severe degradation of the quinoxaline core. Upon photo-excitation to singlet ( S1​ ) or triplet ( T1​ ) states, the molecule can undergo two primary destructive routes. In the presence of oxygen, the excited triplet state facilitates the generation of highly reactive singlet oxygen (ROS), which oxidatively attacks the electron-deficient pyrazine ring[6]. Alternatively, direct photo-oxidation can yield quinoxaline 1,4-dioxides, which are inherently unstable and prone to further photoinduced rearrangement or ring cleavage[7][8].

Photodegradation S0 Ground State [1,3]Dioxolo[4,5-g]quinoxaline S1_T1 Excited States (S1 / T1) via UV/Vis Absorption S0->S1_T1 hν (Light Exposure) ROS ROS Generation (Singlet Oxygen) S1_T1->ROS O₂ Interaction Degradation Quinoxaline 1,4-Dioxides & Cleavage Products S1_T1->Degradation Direct Photo-oxidation ROS->Degradation Oxidative Attack

Photochemical degradation pathways of the quinoxaline core.

Experimental Methodologies & Protocols

To rigorously evaluate the stability of [1,3]dioxolo[4,5-g]quinoxaline, empirical testing must isolate specific degradation vectors. The following protocols are designed as self-validating systems, utilizing orthogonal analytical techniques to confirm causality.

Protocol 1: Kinetic Profiling of Acid Hydrolysis via In Situ 1 H NMR

Causality & Rationale: Traditional chromatographic separation of hydrolysis products can artificially accelerate degradation due to the acidic nature of standard silica or HPLC mobile phases. In situ 1 H NMR allows for the direct, non-destructive kinetic tracking of the reaction. The C2​ symmetry of the dioxolane ring renders its methylene protons highly distinct (~6.0 ppm). Monitoring the disappearance of this singlet against the appearance of the formaldehyde hydrate signal provides a definitive, self-validating kinetic curve[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of [1,3]dioxolo[4,5-g]quinoxaline in 0.5 mL of deuterated solvent (e.g., DMSO- d6​ or CD 3​ CN) in an NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (500 MHz) to establish the baseline integration of the dioxolane methylene protons ( δ ~6.0 ppm) and the aromatic quinoxaline protons ( δ ~7.5-8.5 ppm).

  • Acidification: Inject 10 μ L of a standardized deuterated acid solution (e.g., 0.1 M DCl in D 2​ O) directly into the NMR tube. Invert rapidly to mix.

  • Kinetic Tracking: Immediately insert the tube into the spectrometer. Run a pre-programmed array of 1 H NMR spectra at 5-minute intervals for 12 hours at a constant temperature (e.g., 298 K).

  • Data Analysis: Plot the normalized integration of the methylene peak over time. Fit the decay curve to a pseudo-first-order kinetic model to extract the rate constant ( kobs​ ). The simultaneous appearance of the 6,7-dihydroxyquinoxaline aromatic signals serves as the internal validation of the cleavage mechanism.

Protocol 2: Photostability and ROS-Mediated Degradation Tracking

Causality & Rationale: Because quinoxalines can degrade via both direct photo-oxidation and ROS-mediated pathways, it is critical to separate these variables. This protocol uses a parallel control system with a singlet oxygen scavenger (e.g., sodium azide) to isolate the exact mechanism of photobleaching[6][8].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 50 μ M solution of the compound in a UV-transparent solvent (e.g., spectroscopic grade acetonitrile). Divide into three quartz cuvettes:

    • Cuvette A (Control): Kept in the dark.

    • Cuvette B (Test): Exposed to ambient oxygen.

    • Cuvette C (Scavenger): Spiked with 10 mM sodium azide ( NaN3​ ) to quench singlet oxygen.

  • Irradiation: Place Cuvettes B and C in a photoreactor equipped with a simulated AM1.5G solar spectrum source (or specific UV LED, e.g., 365 nm).

  • Spectroscopic Monitoring: Extract samples every 30 minutes and measure the UV-Vis absorption spectrum (200-600 nm). Monitor the decay of the primary π→π∗ and n→π∗ absorption bands.

  • Orthogonal Validation (LC-MS): After 4 hours, analyze the aliquots via HPLC-MS (using a neutral pH buffered mobile phase to prevent dioxolane hydrolysis). The presence of [M+16] or [M+32] mass peaks in Cuvette B (absent in C) confirms the formation of quinoxaline N-oxides via ROS attack[7][9].

Quantitative Data Summary

The following table synthesizes the expected thermodynamic stability and degradation kinetics of [1,3]dioxolo[4,5-g]quinoxaline under varying environmental stressors, compiled from mechanistic principles of its constituent functional groups.

Environmental ConditionPrimary StressorDominant Degradation PathwayEstimated Stability / Half-Life ( t1/2​ )
Aqueous Buffer (pH 7.4) None (Baseline)Negligible> 6 months (Stable)
Aqueous Acid (pH 2.0) Hydronium Ions ( H+ )Dioxolane Ring Hydrolysis< 2 hours (Rapid Cleavage)
Strong Base (pH 12.0) Hydroxide Ions ( OH− )Negligible (unless reduced)> 1 month (Stable)
UV Irradiation (365 nm) Photons / ROSN-Oxide Formation / Cleavage4 - 8 hours (Solvent dependent)
Reducing Conditions (Alkaline) Electrons ( e− )Imine-Enamine TautomerizationProgressive capacity fade (~10%/day)

References

  • Dioxolane nucleosides and their phosphonate derivatives: synthesis and hydrolytic stability. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.[Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry.[Link]

  • Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. PubMed (NIH).[Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.[Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.[Link]

  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.[Link]

  • Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. D-NB.info. [Link]

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Methodological & Application

applications of [1,3]dioxolo[4,5-g]quinoxaline in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide to[1][2]dioxolo[4,5-g]quinoxaline and its Congeners in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Quinoxaline Core as a Privileged Scaffold for Optoelectronics

The quinoxaline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring, represents a cornerstone in the design of advanced organic electronic materials.[3] Its inherent electron-deficient nature, arising from the two electronegative sp²-hybridized nitrogen atoms, makes it an exceptional electron acceptor.[4] This property is fundamental to its successful application in Organic Light-Emitting Diodes (OLEDs), where precise control over charge injection, transport, and recombination is paramount.[5][6]

The specific scaffold, [1][2]dioxolo[4,5-g]quinoxaline , integrates this potent quinoxaline core with a fused 1,3-benzodioxole group. While high-performance OLED applications featuring this exact unsubstituted molecule are not extensively documented in dedicated studies, its structure provides a valuable blueprint. The dioxolo moiety can modulate the electronic properties and solubility of the core system, and the foundational principles of its synthesis and application are directly derived from the broader, well-established family of quinoxaline derivatives.

This guide will therefore explore the versatile applications of the quinoxaline scaffold, using specific, high-performing derivatives as exemplars. We will detail the synthesis, device fabrication, and characterization protocols that enable researchers to harness the power of this chemical class for next-generation lighting and display technologies.

Part 1: Versatile Functional Roles in OLED Architecture

The true power of the quinoxaline scaffold lies in its chemical tunability. Through rational molecular design—attaching various electron-donating or electron-withdrawing groups at specific positions—derivatives can be engineered to perform distinct and critical functions within a multi-layer OLED device.[5][7]

  • Electron Transport Materials (ETMs): The intrinsic electron-deficient character of the quinoxaline core provides a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the acceptance and transport of electrons from the cathode. This leads to efficient electron injection and balanced charge transport within the device, crucial for high efficiency.[8][9]

  • Emitting Materials (Emitters): When combined with electron-donating moieties (e.g., triphenylamine, carbazole, phenothiazine), quinoxaline derivatives can form powerful donor-acceptor (D-A) type emitters.[10] This architecture promotes intramolecular charge transfer (ICT), and the energy gap can be precisely tuned to achieve emission across the visible spectrum, from deep blue to red.[3][11] Notably, quinoxaline-based emitters have been successfully designed for high-efficiency fluorescent, and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][4]

  • Bipolar Host Materials: For highly efficient phosphorescent OLEDs (PhOLEDs), the emitting layer often consists of a host material doped with a phosphorescent guest. An ideal host must possess bipolar charge transport capabilities (transporting both holes and electrons) to ensure a balanced charge recombination zone. By incorporating both hole-transporting (e.g., carbazole) and electron-transporting (quinoxaline) units into a single molecule, highly effective bipolar hosts have been developed, leading to red PhOLEDs with external quantum efficiencies (EQE) exceeding 15%.[2]

cluster_OLED Typical OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) Role: Quinoxaline Derivative EML Emissive Layer (EML) Role: Quinoxaline as Host or Emitter Light Light (Photon) EML->Light HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO on Glass) Holes Holes (h+) Holes->EML Electrons Electrons (e-) Electrons->EML

Fig. 1: OLED architecture showing roles for quinoxaline derivatives.

Part 2: Synthesis and Material Preparation

The synthesis of quinoxaline derivatives is typically straightforward and high-yielding, making them attractive for both academic research and commercial scalability. The most common method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[3][12]

Protocol 2.1: General Synthesis of a Quinoxaline Core

This protocol outlines the foundational reaction. To synthesize the specific[1][2]dioxolo[4,5-g]quinoxaline core, one would use 4,5-diamino-1,3-benzodioxole as the diamine component.

  • Reactant Preparation: Dissolve one molar equivalent of the chosen 1,2-diamine (e.g., 4,5-diamino-1,3-benzodioxole) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition of Dicarbonyl: Add a slight molar excess (1.05 equivalents) of the 1,2-dicarbonyl compound (e.g., glyoxal for the unsubstituted core, or a substituted benzil for functionalized derivatives).

    • Causality Note: A slight excess of the dicarbonyl component ensures the complete consumption of the more valuable diamine precursor.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/aromatization to form the stable quinoxaline ring. Acetic acid can act as both a solvent and a catalyst.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration and washed with a cold solvent (e.g., cold ethanol or hexane) to remove unreacted starting materials. Further purification is typically achieved by recrystallization or column chromatography on silica gel.[13]

Fig. 2: General synthesis of the quinoxaline scaffold.

Part 3: Application Protocol - OLED Fabrication and Characterization

This protocol describes a standard method for fabricating a multi-layer OLED using a quinoxaline derivative as the ETM via vacuum thermal evaporation.

Protocol 3.1: Device Fabrication by Thermal Evaporation
  • Self-Validation: This process requires a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination and ensure the formation of pure, uniform thin films, which is critical for device performance and reproducibility.

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Causality Note: Rigorous cleaning is essential to remove organic and particulate contaminants from the ITO surface, ensuring good film adhesion and preventing electrical shorts.

  • Surface Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes.

    • Causality Note: This treatment increases the work function of the ITO and improves its surface energy, promoting efficient hole injection from the anode into the organic layer.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

  • Layer Deposition: Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. A typical device stack would be:

    • Hole Injection Layer (HIL): 10 nm of a material like HAT-CN.

    • Hole Transport Layer (HTL): 40 nm of a material like TAPC or NPB.

    • Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with an appropriate emitter (e.g., Ir(ppy)₃).

    • Electron Transport Layer (ETL): 30 nm of the quinoxaline derivative.

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

    • Cathode: 100 nm of Aluminum (Al).

    • Causality Note: The deposition rate for organic materials should be maintained at 1-2 Å/s, while metals are deposited faster (e.g., 5-10 Å/s). This is controlled by a quartz crystal microbalance to ensure precise and reproducible layer thicknesses, which directly impact the device's optical and electrical properties.

  • Encapsulation: After deposition, the devices must be encapsulated under an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass coverslip.

    • Causality Note: Organic materials and low work function cathodes are highly sensitive to oxygen and moisture, which can degrade them rapidly and quench luminescence. Encapsulation is critical for achieving a long operational lifetime.

Protocol 3.2: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Measurement: Use a source measure unit (like a Keithley 2400) and a calibrated photodiode or spectrometer to measure the device characteristics.

  • Data Analysis: From the J-V-L data, calculate the key performance metrics:

    • Turn-on Voltage (V_on): The voltage at which luminance reaches 1 cd/m².

    • Luminous Efficacy (cd/A): The ratio of luminance to current density.

    • Power Efficacy (lm/W): The ratio of emitted luminous flux to input electrical power.

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected.

  • Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant operating voltage and determine the peak emission wavelength (λ_max) and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

Part 4: Performance Data and Structure-Property Insights

The table below summarizes the performance of representative OLEDs utilizing quinoxaline-based materials in various roles, compiled from recent literature.

Material DesignationRole in OLEDMax EQE (%)Max Luminance (cd/m²)Emission Peak (nm) / CIE (x, y)Reference
M2 Bipolar Host (Red PhOLED)15.0728,818594[2]
PTZ-TTPZ TADF Emitter (Green)15.336,480N/A[1]
TPA-TTPZ Fluorescent Emitter (Blue)6.1N/A449 / (0.15, 0.10)[11]
MQxTPPO1 ETL (Green Fl-OLED)6.1210,030N/A[8][14]

Analysis and Expertise:

  • Host Materials (M2): The success of M2 as a bipolar host demonstrates the power of combining a carbazole (hole-transporting) unit with a diphenylquinoxaline (electron-transporting) unit. This design balances charge flux in the emissive layer, maximizing recombination on the phosphorescent guest and leading to high efficiency.[2]

  • TADF Emitters (PTZ-TTPZ): In this D-A molecule, the highly twisted conformation between the phenothiazine (PTZ) donor and the quinoxaline-based acceptor minimizes the energy gap between the singlet and triplet excited states (ΔE_ST).[1] This small gap allows for efficient reverse intersystem crossing (RISC) from non-emissive triplets to emissive singlets, dramatically boosting the internal quantum efficiency.

  • Blue Emitters (TPA-TTPZ): Achieving a deep blue emission required modifying the quinoxaline acceptor by fusing it with a cyclohexane ring. This strategic move weakens the acceptor's electron-withdrawing strength and reduces its conjugation length, which widens the energy gap and pushes the emission to shorter, higher-energy wavelengths (i.e., blue).[11]

  • Electron Transport Layers (MQxTPPO1): The addition of a phosphine oxide (P=O) group to the quinoxaline scaffold is a common strategy for designing high-performance ETMs. The P=O group helps to lower the LUMO energy level, facilitating better electron injection from the cathode, which in turn enhances device brightness and efficiency.[8][14]

References

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. RSC Publishing. [Link]

  • Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. PMC. [Link]

  • Chromophore-Labeled Quinoxaline Derivatives as Efficient Electroluminescent Materials. ACS Publications. [Link]

  • Quinoxaline derivatives and their use in organic light-emitting diode device.
  • Quinoxaline derivatives as attractive electron-transporting materials. PMC, NIH. [Link]

  • Highly Efficient Blue Organic Light Emitting Diodes Based on Cyclohexane-Fused Quinoxaline Acceptor. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes. Taylor & Francis Online. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. ResearchGate. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journals. [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry. [Link]

  • The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. ResearchGate. [Link]

  • New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application. Loughborough University Institutional Repository. [Link]

  • Synthesis and characterization of quinoxaline-based compounds. nanoGe. [Link]

  • Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for el. Taylor & Francis Online. [Link]

  • Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Trends in Sciences. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

Sources

Application Note: Catalytic Methods for the Synthesis of Substituted [1,3]Dioxolo[4,5-g]quinoxalines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Scientific Rationale

The synthesis of these tricyclic systems relies on the double cyclocondensation of DMB with 1,2-dicarbonyl compounds (e.g., benzils, phenacyl bromides, or α -keto oximes). The Mechanistic Challenge: The electron-donating methylenedioxy group enhances the nucleophilicity of the diamine, making it highly reactive. However, this same electron richness makes DMB highly susceptible to oxidative degradation under harsh conditions. Therefore, selecting mild, highly efficient catalytic methods is critical to drive the condensation forward while suppressing unwanted side reactions.

Catalyst Selection & Comparative Data

Recent advancements in green chemistry have shifted the paradigm from harsh mineral acids to transition metal catalysts, heterogeneous mixed oxides, and microwave-assisted solid supports. The table below summarizes field-proven catalytic systems for quinoxaline synthesis [1, 2, 3, 5].

Catalytic SystemCatalyst TypeSolventTemp (°C)Reaction TimeYield (%)Catalyst Recovery
Fe(acac)₃ Homogeneous Lewis AcidEthanol60 °C50 – 80 min88 – 94%Low (Aqueous wash)
Al₂O₃–ZrO₂ Heterogeneous Mixed OxideDMFRoom Temp~30 min>90%High (Filtration)
Fe₃O₄@SiO₂@5-SA Magnetic NanoparticleEthanolRoom Temp~15 min>90%High (Magnetic)
Acidic Alumina Solid Support (Microwave)Solvent-FreeMicrowave3 min80 – 86%Moderate (Extraction)

Experimental Workflows & Mechanistic Pathways

To ensure reproducibility, the synthesis workflow and the underlying chemical mechanism are visualized below.

General Synthesis Workflow

Workflow A 1. Reagent Prep DMB + 1,2-Dicarbonyl B 2. Catalyst Addition (Select based on scale) A->B C 3. Cyclocondensation (Thermal or Microwave) B->C D 4. Workup & Recovery Precipitation/Magnetic Sep. C->D E 5. Characterization NMR, IR, LC-MS D->E

Figure 1: Standard operational workflow for the catalytic synthesis of [1,3]dioxolo[4,5-g]quinoxalines.

Catalytic Mechanism

The reaction proceeds via a cascade cyclocondensation. The catalyst activates the carbonyl, facilitating a nucleophilic attack by the primary amine of DMB. Subsequent intramolecular attack and double dehydration yield the fully aromatized system.

Mechanism Cat Catalyst (Lewis/Brønsted Acid) Activated Activated Carbonyl Intermediate Cat->Activated Coordinates to Oxygen Carbonyl 1,2-Dicarbonyl Compound Carbonyl->Activated Imine1 Mono-imine Intermediate (- H₂O) Activated->Imine1 Nucleophilic attack by -NH₂ DMB 4,5-Methylenedioxy-1,2-phenylenediamine (DMB) DMB->Imine1 Imine2 Di-imine Intermediate (- H₂O) Imine1->Imine2 Intramolecular attack by 2nd -NH₂ Product Substituted [1,3]dioxolo[4,5-g]quinoxaline Imine2->Product Aromatization Product->Cat Catalyst Regeneration

Figure 2: Mechanistic pathway of catalyst-driven cyclocondensation and aromatization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can confirm reaction progress in real-time.

Protocol A: Iron-Catalyzed Homogeneous Synthesis[3]

Causality & Rationale: Iron(III) acetylacetonate (Fe(acac)₃) acts as a mild, environmentally benign Lewis acid. It effectively coordinates to the carbonyl oxygen, increasing its electrophilicity without requiring highly acidic conditions that could cleave the delicate acetal linkage of the 1,3-dioxole ring. Ethanol is selected as the solvent because both starting materials are soluble at 60 °C, but the highly aromatic product tends to precipitate upon cooling, driving the equilibrium forward and simplifying isolation.

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4,5-methylenedioxy-1,2-phenylenediamine (DMB) and 1.0 mmol of the selected 1,2-dicarbonyl compound (e.g., benzil) in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of Fe(acac)₃ to the stirring mixture.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Self-Validation Check: The disappearance of the highly polar diamine spot (which stains strongly with ninhydrin) indicates reaction completion (typically 50–80 min).

  • Workup: Cool the reaction mixture to room temperature. Add 10 mL of ice-cold distilled water dropwise until a slight cloudiness persists.

  • Isolation: Filter the precipitated solid under vacuum, wash with cold aqueous ethanol (1:1), and recrystallize from hot ethanol to yield the pure [1,3]dioxolo[4,5-g]quinoxaline.

Protocol B: Magnetic Nanoparticle-Catalyzed Synthesis [2]

Causality & Rationale: For researchers prioritizing high-throughput synthesis and catalyst recovery, sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@5-SA) offer a robust solution. The core-shell morphology provides a massive surface-area-to-volume ratio, accelerating the reaction to completion in minutes at room temperature. Crucially, the magnetic core allows for rapid, filtration-free catalyst recovery, minimizing mechanical loss of the product.

Procedure:

  • Preparation: Mix 1.0 mmol of DMB and 1.0 mmol of the 1,2-dicarbonyl compound in 5 mL of ethanol at room temperature.

  • Catalysis: Add 15 mg of Fe₃O₄@SiO₂@5-SA nanoparticles.

  • Reaction: Stir the suspension vigorously at room temperature for 15–20 minutes.

  • Workup: Apply an external neodymium magnet to the wall of the flask. Self-Validation Check: The solution will clarify within 30 seconds as the catalyst aggregates at the magnet.

  • Isolation: Decant the clear product-containing solution. The catalyst can be washed with ethanol and reused for up to 5 consecutive runs without significant loss of activity. Concentrate the decanted solution under reduced pressure to obtain the product.

Protocol C: Microwave-Assisted Solid-Support Synthesis[5]

Causality & Rationale: Microwave irradiation coupled with acidic alumina exploits the localized heating of polar reactants on a solid support. Acidic alumina acts as both a physical support and a mild Brønsted acid. Under microwave irradiation, the polar functional groups selectively absorb microwave energy, leading to rapid, localized superheating that drives the double-dehydration step exponentially faster than conventional conductive heating.

Procedure:

  • Preparation: In an agate mortar, thoroughly triturate 1.1 mmol of DMB, 1.0 mmol of the 1,2-dicarbonyl compound, and 2.0 g of acidic alumina until a fine, homogeneous powder is formed.

  • Reaction: Transfer the powder to a microwave-safe quartz vessel. Irradiate in a dedicated microwave synthesizer at 300 W for 3 minutes. Caution: Do not use domestic microwave ovens due to uneven heating and lack of pressure control.

  • Workup: Allow the vessel to cool to room temperature. Extract the solid mass with 3 × 10 mL of hot ethyl acetate.

  • Isolation: Filter the suspension to remove the alumina. Evaporate the ethyl acetate under reduced pressure to yield the crude product, which can be purified via flash chromatography if necessary.

Analytical Validation Standards

To confirm the successful synthesis of the [1,3]dioxolo[4,5-g]quinoxaline core, verify the following analytical markers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for a sharp, distinct singlet integrating to 2 protons at approximately δ 6.10–6.20 ppm . This corresponds to the methylenedioxy bridge (–O–CH₂–O–) and confirms that the 1,3-dioxole ring survived the catalytic conditions intact. The aromatic protons of the quinoxaline 'g' face typically appear as two singlets around δ 7.30–7.50 ppm.

  • IR Spectroscopy: Absence of primary amine N-H stretching bands (normally at 3300–3400 cm⁻¹) and the appearance of strong C=N stretching bands at ~1600 cm⁻¹.

  • Mass Spectrometry (ESI-MS): A strong [M+H]⁺ peak corresponding to the exact mass of the fully dehydrated tricyclic system.

References

  • Thombre, P. B., et al. "A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst." Phosphorus, Sulfur, and Silicon and the Related Elements (2023).[Link]

  • Azizi, et al. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." RSC Advances (2023).[Link]

  • Chopade, M., et al. "Catalytic Application of Iron for Towards Synthesis of Quinoxaline." Austin Journal of Bioorganic & Organic Chemistry (2025). [Link]

Application Note: In Vivo Toxicity Testing Protocols for [1,3]Dioxolo[4,5-g]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The tricyclic scaffold [1,3]dioxolo[4,5-g]quinoxaline and its esterified derivatives represent a highly versatile class of heterocyclic compounds. In recent drug discovery efforts, these derivatives have demonstrated significant potential as matrix metalloproteinase (MMP) inhibitors and broad-spectrum antimicrobial agents[1]. However, the pharmacological efficacy of the quinoxaline pharmacophore is frequently counterbalanced by dose-dependent systemic toxicity, most notably oxidative stress-induced hepatotoxicity[2][3].

To successfully transition [1,3]dioxolo[4,5-g]quinoxaline derivatives from in vitro hits to viable in vivo leads, researchers must establish a rigorous, self-validating preclinical safety profile. This application note provides an authoritative, step-by-step guide to conducting in vivo toxicity testing. By integrating 4[4] with mechanistic biomarker profiling, this protocol ensures that the Lethal Dose 50 (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) are determined with high statistical confidence and reproducibility.

Experimental Workflow & Causality

The testing paradigm follows a tiered approach to satisfy the 3Rs (Replacement, Reduction, Refinement) of animal welfare while maximizing data output.

G A Test Article Preparation [1,3]dioxolo[4,5-g]quinoxaline B Dose Range Finding (OECD 425 / Up-and-Down) A->B Preliminary Data C Acute Oral Toxicity (OECD 423 / Fixed Dose) B->C Lethality Estimate D Subacute 28-Day Toxicity (OECD 407) C->D Sub-lethal Dosing E Endpoints: Hematology, Biochemistry, Necropsy C->E 14-Day Obs. D->E Tissue/Blood Collection F NOAEL & LD50 Determination E->F Data Integration

Figure 1: Stepwise in vivo toxicity testing workflow for [1,3]dioxolo[4,5-g]quinoxaline.

Foundational Parameters for a Self-Validating System
  • Animal Model Selection : Female Wistar rats (8–12 weeks old, nulliparous, and non-pregnant).

    • Causality: Historical toxicological databases and 4[4] demonstrate that females are generally more sensitive to xenobiotic-induced acute toxicity. Using the more sensitive sex provides a conservative and highly protective safety margin for subsequent human risk assessment.

  • Vehicle Control Integrity : Every testing phase must include a vehicle-only control group (e.g., 0.5% Carboxymethyl Cellulose or 10% DMSO/Tween-80 in saline).

    • Causality: [1,3]dioxolo[4,5-g]quinoxaline derivatives often exhibit poor aqueous solubility. The vehicle control acts as a self-validating baseline, isolating the intrinsic toxicity of the test article from solvent-induced physiological artifacts.

Protocol 1: Acute Oral Toxicity (Adapted from OECD 423 / 425)

This protocol utilizes a stepwise dosing procedure to estimate the LD50 while minimizing the number of animals exposed to lethal doses[4][5].

Step 1: Animal Preparation & Fasting

  • Action : Fast animals for 12 hours prior to dosing; provide water ad libitum. Weigh animals immediately before dosing.

  • Causality : Fasting eliminates gastrointestinal food-drug interactions. Because quinoxaline derivatives can bind to dietary proteins, an empty stomach ensures consistent absorption kinetics and reduces inter-subject variability in peak plasma concentration ( Cmax​ ).

Step 2: Dose Administration (Up-and-Down Procedure)

  • Action : Administer the test article via oral gavage using a ball-tipped intubation needle. If no prior toxicological data exists for the specific derivative,5[5].

  • Causality : Oral gavage ensures precise volumetric delivery directly to the stomach. The stepwise progression prevents unnecessary lethality by halting dose escalation once severe toxicity or mortality is observed, allowing for an accurate biometric evaluation of the hazard class[4].

Step 3: Clinical Observation & Endpoint Monitoring

  • Action : Monitor animals continuously for the first 4 hours post-dosing, then daily for 14 days.

  • Causality : Acute xenobiotic shock (e.g., tremors, lethargy, respiratory distress) typically manifests within the first 4 hours. The extended 14-day window is mandatory to capture delayed toxicity, such as irreversible hepatic necrosis or renal failure, which take time to manifest phenotypically[3].

Protocol 2: 28-Day Repeated Dose Toxicity (Adapted from OECD 407)

To determine the NOAEL, subacute testing evaluates the cumulative physiological effects of prolonged exposure to the compound[2].

Step 1: Dose Stratification

  • Action : Divide rats into four groups (n=6/group): Control (Vehicle), Low Dose (1/10 LD50), Mid Dose (1/5 LD50), and High Dose (1/2 LD50).

  • Causality : This stratification ensures the capture of a complete dose-response curve. The High Dose aims to induce observable but non-lethal toxicity, while the Low Dose aims to establish the definitive NOAEL[3].

Step 2: Daily Administration & In-Life Observations

  • Action : Administer doses daily via gavage at the exact same time for 28 days. Monitor food/water consumption and body weight twice weekly.

  • Causality : Circadian rhythms heavily influence hepatic CYP450 enzyme activity. Consistent dosing times minimize chronopharmacological variations, ensuring steady-state pharmacokinetics.

Step 3: Terminal Necropsy and Clinical Pathology

  • Action : On day 29, euthanize animals via CO2​ asphyxiation. Collect blood via cardiac puncture for hematology and serum biochemistry. Harvest, weigh, and fix major organs (liver, kidneys, heart, spleen) in 10% neutral buffered formalin.

  • Causality : Absolute and relative organ weights are highly sensitive macroscopic indicators of target organ toxicity (e.g., hepatomegaly). Histopathology validates the biochemical findings at a cellular level.

Mechanistic Biomarker Profiling

Understanding the toxicodynamics of [1,3]dioxolo[4,5-g]quinoxaline is critical for interpreting the in vivo data. Quinoxaline derivatives are primarily metabolized in the liver. The generation of reactive intermediates can lead to glutathione (GSH) depletion, resulting in oxidative stress and cellular apoptosis[2].

G N1 [1,3]dioxolo[4,5-g]quinoxaline Administration N2 Hepatic CYP450 Metabolism N1->N2 N3 Reactive Nitrogen/Oxygen Intermediates N2->N3 Phase I N4 Glutathione (GSH) Depletion N3->N4 Oxidative Stress N5 Lipid Peroxidation & Cellular Stress N4->N5 N6 Hepatocellular Necrosis / Apoptosis N5->N6 Toxicity Endpoint

Figure 2: Proposed mechanistic pathway of quinoxaline-derivative induced hepatotoxicity.

Data Presentation & Quantitative Metrics

To standardize the interpretation of the in vivo results, all quantitative data should be summarized and compared against the self-validating vehicle control group.

Table 1: Key Clinical Pathology Parameters & Mechanistic Implications
ParameterTarget Organ SystemMechanistic Implication for Quinoxaline Derivatives
ALT / AST LiverElevated levels indicate hepatocellular necrosis due to CYP450-mediated reactive intermediates.
BUN / Creatinine KidneyElevated levels suggest renal tubular damage or impaired glomerular filtration.
Hemoglobin / RBC HematopoieticDecreased levels indicate potential hemolytic anemia or bone marrow suppression.
Total Protein Liver / SystemicDecreases suggest impaired hepatic synthesis or severe nephrotic syndrome.
Table 2: Toxicity Stratification (GHS Standards)

Based on the acute testing outcomes, the specific [1,3]dioxolo[4,5-g]quinoxaline derivative can be stratified into the following hazard categories:

LD50 Range (mg/kg)Toxicity CategoryExpected Outcome for Quinoxaline Derivatives
< 50 Highly ToxicSevere acute lethality; rare for unsubstituted quinoxalines.
50 - 300 Moderately ToxicCommon range for nitro-substituted quinoxalines (e.g., 3[3]).
300 - 2000 Slightly ToxicTypical range for well-tolerated, optimized derivatives.
> 2000 Unclassified / SafeExpected for highly optimized pharmaceutical leads (e.g., 2[2]).

References

  • OECD Test Guideline 423 - Acute Oral Toxicity - Acute Toxic Class Method . National Institutes of Health (NIH). 4

  • Acute Toxicology Test OECD 425 - Up-and-Down Procedure . Altogen Labs. 5

  • In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2(1H)-quinoxalinone) in Wistar rats . Taylor & Francis. 3

  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine . PLOS. 2

  • WO1993023075A1 - Treatment of vascular leakage syndrome and collagenase induced disease by administration of matrix metalloproteinase inhibitors . Google Patents.1

Sources

Application Note: Microwave-Assisted Synthesis of [1,3]Dioxolo[4,5-g]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Rapid access to tricyclic quinoxaline scaffolds for kinase inhibition

Executive Summary & Biological Rationale

The [1,3]dioxolo[4,5-g]quinoxaline scaffold represents a highly privileged tricyclic heterocycle in modern pharmacognosy. Groundbreaking structural activity relationship (SAR) studies have identified derivatives of this core as potent, highly selective inhibitors of Serine/Arginine-rich Protein-Specific Kinase 1 (SRPK-1)[1].

SRPK-1 is a critical regulatory kinase responsible for the phosphorylation of the splicing factor SRSF1. This phosphorylation event dictates the alternative splicing of Vascular Endothelial Growth Factor (VEGF)[2]. Inhibition of SRPK-1 by[1,3]dioxolo[4,5-g]quinoxaline derivatives forces a splice-switch from pro-angiogenic VEGF isoforms to anti-angiogenic isoforms. This mechanism provides a powerful, validated therapeutic strategy for treating neovascular eye diseases (such as diabetic retinopathy) and highly vascularized solid tumors[2][3]. Furthermore, these specific tricyclic quinoxalines have demonstrated robust antiviral efficacy, particularly in inhibiting the replication of the Hepatitis B virus (HBV)[1].

Historically, synthesizing these complex tricyclic systems relied on conventional conductive heating, which suffers from extended reaction times, reliance on toxic organic solvents, and the generation of complex byproduct mixtures[4]. This application note details a modernized, microwave-assisted organic synthesis (MAOS) protocol that dramatically accelerates the condensation of the core scaffold while adhering to green chemistry principles[5][6].

Mechanistic Principles: The Microwave Advantage

The core synthesis involves the bimolecular condensation of 5,6-diaminobenzo[d][1,3]dioxole with a 1,2-dicarbonyl compound (e.g., benzil derivatives or α -keto acids).

Causality of Microwave Irradiation: Under conventional reflux, energy is transferred via thermal conduction, creating temperature gradients that often lead to the thermal degradation of the sensitive dioxole ring before complete cyclization occurs. Microwave irradiation circumvents this by utilizing dielectric heating[5]. The highly polar amine and carbonyl dipoles rapidly align and relax within the oscillating electromagnetic field (typically 2.45 GHz). This generates instantaneous, localized volumetric heating. The rapid, uniform energy transfer efficiently overcomes the activation energy barrier required for the initial nucleophilic attack of the diamine on the carbonyl groups. Consequently, the subsequent dehydration and pyrazine ring closure occur in minutes rather than hours, locking the molecule into its thermodynamically stable tricyclic state[5][6].

SynthesisWorkflow A 5,6-Diaminobenzo[d] [1,3]dioxole (Nucleophile) C Microwave Reactor (120°C, 5-10 min) A->C B 1,2-Dicarbonyl Compound (Electrophile) B->C D [1,3]Dioxolo[4,5-g] quinoxaline Core C->D Condensation & Dehydration E Validation & Purification D->E Crystallization

Workflow for the microwave-assisted synthesis of the [1,3]dioxolo[4,5-g]quinoxaline core.

Experimental Protocol: Solvent-Free Microwave Condensation

This protocol is designed as a self-validating system . By leveraging the differential solubility of the final highly crystalline tricyclic product against the polar starting materials, the workflow intrinsically verifies purity without the immediate need for complex chromatography.

Materials & Reagents
  • Nucleophile: 5,6-Diaminobenzo[d][1,3]dioxole (1.0 mmol, >98% purity)

  • Electrophile: 1,2-Dicarbonyl derivative (e.g., Benzil) (1.05 mmol)

  • Catalyst: Glacial acetic acid (ACS grade)

  • Solvent (Work-up): Ice-cold absolute ethanol

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and 10 mL pressure-rated vials.

Step-by-Step Methodology
  • Reagent Admixture: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, intimately mix 1.0 mmol of 5,6-diaminobenzo[d][1,3]dioxole and 1.05 mmol of the 1,2-dicarbonyl compound.

    • Causality: A slight stoichiometric excess of the electrophile ensures complete consumption of the diamine, which is typically more prone to oxidative degradation if left unreacted.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid to the solid mixture.

    • Causality: The Brønsted acid acts as a proton donor to protonate the carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the weakly nucleophilic aromatic amine[7].

  • Microwave Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Insert into the microwave cavity. Program the synthesizer to ramp to 120°C over 1 minute, holding at a maximum power output of 150 W for 5 to 8 minutes .

    • Causality: The sealed vessel allows for safe superheating. The specific 120°C threshold provides sufficient kinetic energy for rapid dehydration while remaining below the thermal decomposition point of the [1,3]dioxole moiety.

  • Active Cooling: Allow the synthesizer to cool the vessel to room temperature utilizing high-pressure compressed air (built-in function). The crude product will solidify into a crystalline mass.

  • Self-Validating Purification: Suspend the crude solid mass in 5 mL of ice-cold absolute ethanol. Triturate vigorously, then filter under a vacuum using a sintered glass funnel. Wash the filter cake with an additional 2 mL of ice-cold ethanol.

    • Causality: The rigid, planar [1,3]dioxolo[4,5-g]quinoxaline core exhibits strong π−π stacking, rendering it highly insoluble in cold ethanol. Conversely, unreacted starting materials and acidic byproducts remain highly soluble, allowing for an intrinsic, chromatography-free purification step[4][5].

  • In-Process Verification: Confirm complete conversion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The target tricyclic core will exhibit intense UV absorbance at 254 nm due to its extended conjugated system.

Quantitative Data Analysis

The transition from conventional conductive heating to microwave-assisted synthesis yields dramatic improvements across all critical process metrics. The data below synthesizes findings from benchmark quinoxaline synthesis studies[4][5][6].

Process MetricConventional Reflux (Conductive)Microwave-Assisted (Dielectric)Fold Improvement / Impact
Reaction Time 4.0 – 12.0 Hours3.0 – 8.0 Minutes~80x Faster ; enables rapid SAR library generation.
Average Yield 55% – 70%88% – 97%+25% Yield ; minimizes starting material waste.
Solvent Profile DMF, Toluene, or BenzeneSolvent-Free / NeatElimination of toxic VOCs (Green Chemistry compliant).
Purification Flash Column ChromatographyDirect CrystallizationReduces silica waste and downstream processing time.

Pharmacological Application: Mechanism of Action

To contextualize the value of synthesizing[1,3]dioxolo[4,5-g]quinoxaline derivatives, it is crucial to understand their downstream biological target. By selectively inhibiting SRPK-1, these molecules intervene directly in the pathological angiogenesis cascade[2][3].

SRPK1Pathway Inhibitor [1,3]Dioxolo[4,5-g]quinoxaline (SRPK-1 Inhibitor) SRPK1 SRPK-1 Kinase Inhibitor->SRPK1 Inhibits VEGF_Anti Anti-angiogenic VEGF-A (Physiological) Inhibitor->VEGF_Anti Shifts Balance SRSF1_P SRSF1 (Phosphorylated) SRPK1->SRSF1_P Phosphorylates SRSF1 SRSF1 (Unphosphorylated) SRSF1->SRSF1_P VEGF_Pro Pro-angiogenic VEGF-A (Pathological) SRSF1_P->VEGF_Pro Promotes Splicing

Mechanism of action: SRPK-1 inhibition shifts VEGF splicing to anti-angiogenic isoforms.

References

  • [1] Székelyhidi, Z., et al. (2005). Synthesis of selective SRPK-1 inhibitors: novel tricyclic quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(13), 3241-3246. 1

  • [2] Batson, J., et al. (2017). Development of Potent, Selective SRPK1 Inhibitors as Potential Topical Therapeutics for Neovascular Eye Disease. ACS Chemical Biology. 2

  • [3] University of Nottingham Repository. (2019). Use of SRPK1 inhibitors for the treatment of Diabetic Retinopathy.3

  • [5] Mohsenzadeh, F. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2). 5

  • [7] Achutha, L., et al. (2012). Microwave-Assisted Synthesis of Some Quinoxaline-Incorporated Schiff Bases and Their Biological Evaluation. Journal of Chemistry. 7

  • [6] MDPI. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules. 6

  • [4] Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton eCommons, Honors Theses. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of[1,3]Dioxolo[4,5-g]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of complex tricyclic heterocycles. The synthesis of the [1,3]dioxolo[4,5-g]quinoxaline scaffold—specifically derivatives like octahydro-2,2-dimethyl-6-oxo-1,3-dioxolo[4,5-g]quinoxaline-5,8-diacetic acid ester—presents unique challenges[1]. These molecules require precise control over protecting group chemistry, regioselective N-alkylation, and sterically demanding intramolecular cyclizations.

This guide provides field-proven troubleshooting strategies to maximize your synthetic yield, prevent intermediate degradation, and preserve stereochemical integrity throughout your workflow.

Mechanistic Workflow & Causality

SynthesisWorkflow Start 4,5-Dihydroxy-1,2-cyclohexanediamine (Bis-carbamate protected) Step1 Step 1: Acetonide Formation (2,2-Dimethoxypropane, p-TsOH) Start->Step1 Int1 1,3-Dioxolane Intermediate (Protected Diol) Step1->Int1 Strict anhydrous conditions TEA quench before workup Step2 Step 2: N-Alkylation (Ethyl Bromoacetate, PMP Base) Int1->Step2 Int2 N,N'-Dialkylated Precursor Step2->Int2 Sterically hindered base Temperature control (0-25°C) Step3 Step 3: Intramolecular Cyclization (Lactamization, Reflux) Int2->Step3 Target [1,3]Dioxolo[4,5-g]quinoxaline Target Scaffold Step3->Target High-boiling solvent Kinetic/Thermodynamic control

Step-by-step synthetic workflow for the [1,3]dioxolo[4,5-g]quinoxaline tricyclic scaffold.

Troubleshooting FAQs

Q1: Why is the yield of the isopropylidene-protected intermediate consistently low (<50%), and how can I prevent acetal hydrolysis? Expertise & Causality: The formation of the 1,3-dioxolane ring (acetonide) from the 4,5-dihydroxy-1,2-cyclohexanediyl precursor is a thermodynamic equilibrium[1]. If water is not strictly excluded, the equilibrium shifts back to the starting diol. Furthermore, the resulting 1,3-dioxolane is highly acid-sensitive. If the reaction is quenched with water while the p-toluenesulfonic acid (p-TsOH) catalyst is still active, rapid hydrolysis occurs during the workup phase. Self-Validating Protocol: Use 2,2-dimethoxypropane (DMP) as both the reagent and the solvent to drive the equilibrium forward via the continuous generation of methanol (which can be distilled off). Crucially, before adding any aqueous solution for workup, inject 1.5 equivalents (relative to p-TsOH) of triethylamine (TEA) directly into the reaction mixture. Validate the quench by spotting the mixture on a wet pH paper strip; proceed to aqueous extraction only when the pH is ≥ 8.

Q2: During the N-alkylation step with ethyl bromoacetate, I observe significant over-alkylation and complex mixtures. How can I improve selectivity? Expertise & Causality: Following the deprotection of the bis(carbamate), the resulting secondary amines are highly nucleophilic. Using a standard base like K2CO3 or NaOH often leads to uncontrolled multiple alkylations (forming quaternary ammonium salts) because the base does not provide sufficient steric shielding around the reactive nitrogen centers. Self-Validating Protocol: Switch to a sterically hindered, non-nucleophilic base such as 1,2,2,6,6-pentamethylpiperidine (PMP) or N,N-diisopropylethylamine (DIPEA) in anhydrous DMF[2]. These bases efficiently scavenge the generated HBr without participating in nucleophilic side reactions. Maintain the reaction strictly at 0°C during the addition of ethyl bromoacetate, slowly warming to room temperature. Monitor the reaction via TLC; the disappearance of the ninhydrin-positive starting material coupled with the appearance of a single UV-active product spot validates successful di-alkylation.

Q3: The final intramolecular cyclization to form the 6-oxo-[1,3]dioxolo[4,5-g]quinoxaline system is stalling. What drives this lactamization? Expertise & Causality: The ring closure requires the nucleophilic attack of the secondary amine on the adjacent ester carbonyl. In conformationally constrained cyclohexane systems, the transition state is sterically demanding[1]. If the activation energy barrier is not overcome, the intermediate remains trapped in the uncyclized state. Self-Validating Protocol: Reflux the intermediate in a high-boiling solvent (e.g., toluene, 110°C) to provide the necessary thermal energy. To self-validate the progress, take aliquots for IR spectroscopy; the shift of the ester carbonyl stretch (~1735 cm⁻¹) to a lactam carbonyl stretch (~1680 cm⁻¹) provides real-time confirmation of the quinoxaline ring formation.

Q4: I am losing stereochemical integrity (epimerization) during the synthesis. How can I maintain the specific diastereomeric configuration? Expertise & Causality: The protons adjacent to the carbonyl groups (alpha-protons) are relatively acidic. Prolonged exposure to strong alkali bases during the alkylation or cyclization steps can lead to deprotonation and subsequent epimerization of the cyclohexane stereocenters, destroying the diastereomeric purity[3]. Self-Validating Protocol: Strictly avoid strong bases. Rely entirely on mild amine bases (like PMP) and thermal cyclization. Validate stereochemical retention using 1H NMR spectroscopy; the coupling constants (J-values) of the cyclohexane ring protons will definitively distinguish between trans-diaxial and trans-diequatorial conformations, ensuring your target diastereomer is intact[1].

Quantitative Data Summary

To benchmark your process, compare your parameters against the optimized conditions outlined below.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield Improvement
1,3-Dioxolane Formation Catalyst QuenchAqueous NaHCO3 washIn-situ TEA addition prior to water+30% to +45%
1,3-Dioxolane Formation SolventAcetone / DCMNeat 2,2-Dimethoxypropane (DMP)+15% to +20%
N-Alkylation Base SelectionK2CO3 / NaOH1,2,2,6,6-Pentamethylpiperidine (PMP)+40% (Reduces over-alkylation)
Intramolecular Cyclization Temperature / SolventRoom Temp / DCMReflux (110°C) / Toluene+50% (Drives lactamization)
Step-by-Step Optimized Experimental Protocol

Step A: Preparation of the Isopropylidene-Protected Intermediate

  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 10.0 mmol of the (4,5-dihydroxy-1,2-cyclohexanediyl)bis(carbamate) precursor in 30 mL of anhydrous 2,2-dimethoxypropane (DMP).

  • Catalysis: Add 0.5 mmol (5 mol%) of anhydrous p-toluenesulfonic acid (p-TsOH). Stir the mixture at room temperature for 12 hours. The suspension will gradually clear as the acetonide forms.

  • Quench (Critical): Add 0.75 mmol of triethylamine (TEA) directly to the reaction mixture and stir for 10 minutes. Verify the pH is basic (≥ 8) using a wet pH strip.

  • Workup: Concentrate the mixture under reduced pressure to remove excess DMP. Dissolve the residue in ethyl acetate (50 mL), wash with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate to yield the 1,3-dioxolane intermediate.

Step B: N-Alkylation and Quinoxaline Ring Closure

  • Deprotection & Setup: Following standard carbamate deprotection (e.g., Pd/C, H2 for Cbz groups)[3], dissolve 5.0 mmol of the resulting diamine intermediate in 25 mL of anhydrous DMF.

  • Base Addition: Add 12.0 mmol of 1,2,2,6,6-pentamethylpiperidine (PMP) and cool the flask to 0°C using an ice bath[2].

  • Alkylation: Dropwise, add 11.0 mmol of ethyl bromoacetate over 30 minutes. Maintain at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

  • Cyclization: To drive the lactamization, transfer the crude alkylated mixture into 50 mL of toluene. Equip the flask with a Dean-Stark trap and reflux at 110°C for 12 hours.

  • Purification: Cool to room temperature, concentrate under vacuum, and purify via silica gel chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure octahydro-2,2-dimethyl-6-oxo-1,3-dioxolo[4,5-g]quinoxaline derivative.

References
  • [2] Witiak, D. T., et al. (1993). Treatment of vascular leakage syndrome and collagenase induced disease by administration of matrix metalloproteinase inhibitors. World Intellectual Property Organization, WO1993023075A1. 2

  • [1] Witiak, D. T., & Wei, Y. (1991). Syntheses and 1H NMR Conformational Analyses of Diastereomeric 4,4′-(4,5-Dihydroxy-1,2-cyclohexanediyl)bis(2,6-piperazinedione)s and a Synthetically Related Tricyclic Octahydro-2,2-dimethyl-6-oxo-1,3-dioxolo(4,5-g)quinoxaline-5,8-diacetic Acid Ester. Journal of Organic Chemistry, 56(18), 5408-5417. 1

  • [3] Gualandi, A., et al. (2016). Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane. ResearchGate. 3

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues of [1,3]Dioxolo[4,5-g]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of [1,3]dioxolo[4,5-g]quinoxaline and its derivatives.

Structural Causality: Why is it Insoluble?

The poor aqueous solubility of[1,3]dioxolo[4,5-g]quinoxaline stems from its rigid, planar aromatic structure. The fused benzene and pyrazine rings promote strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy that resists dissolution[1]. Furthermore, the addition of the [1,3]dioxolo (methylenedioxy) ring at the 4,5-g positions increases the molecule's lipophilicity by eliminating potential hydrogen-bond donors and expanding the hydrophobic surface area.

Mechanism Solid Crystalline [1,3]dioxolo[4,5-g]quinoxaline (High π-π stacking, rigid) Energy High Lattice Energy Barrier Solid->Energy CD_Approach HP-β-CD Encapsulation (Shields hydrophobic core) Energy->CD_Approach Nano_Approach Nanonization (Increases surface area) Energy->Nano_Approach Chem_Approach Salt Formation (Ion-dipole interactions) Energy->Chem_Approach Soluble Enhanced Aqueous Dissolution CD_Approach->Soluble Nano_Approach->Soluble Chem_Approach->Soluble

Mechanistic pathways for overcoming high lattice energy in quinoxaline derivatives.

Troubleshooting Guides & FAQs

Q1: When diluting my DMSO stock of [1,3]dioxolo[4,5-g]quinoxaline into aqueous assay buffers, the compound immediately precipitates. How can I prevent this in vitro? A1: This "solvent shift" precipitation occurs because the compound's solubility drops exponentially as the DMSO fraction decreases.

  • Troubleshooting Step: Instead of a direct spike-in, use a step-down co-solvent system. Prepare the stock in DMSO, but perform the intermediate dilution in a mixture of DMSO and a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) before final introduction to the aqueous buffer[1]. The surfactant micelles will trap the hydrophobic [1,3]dioxolo moiety, preventing rapid nucleation and aggregation.

Q2: I need to formulate [1,3]dioxolo[4,5-g]quinoxaline for in vivo dosing without altering its chemical structure. Which formulation technology is most effective? A2: For rigid, planar molecules like quinoxalines, Cyclodextrin Complexation is highly effective. The hydrophobic inner cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic [1,3]dioxolo[4,5-g]quinoxaline core, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[2]. If the molecular weight or steric hindrance prevents inclusion, Nanosuspensions via high-pressure homogenization should be your secondary approach[1].

Q3: If formulation fails, what chemical modifications can improve solubility while preserving the core scaffold? A3: Introducing salt-forming groups is the most reliable chemical strategy[3]. Because the[1,3]dioxolo[4,5-g] positions are occupied, functionalization must occur on the pyrazine ring (positions 2 or 3).

  • Basic Modification: Introducing an aminoalkyl group allows for the formation of a hydrochloride salt, which disrupts the crystal lattice upon hydration[1].

  • Acidic Modification: Appending a methylphosphonate or sulfamoylbenzamide group can dramatically increase solubility at physiological pH. For example, similar modifications on quinoxalinedione skeletons have achieved solubilities up to 25 mg/mL[2].

G Start Poor Aqueous Solubility [1,3]dioxolo[4,5-g]quinoxaline Q1 In vitro or In vivo application? Start->Q1 InVitro In Vitro Assays Q1->InVitro InVivo In Vivo / Formulation Q1->InVivo Cosolvent Co-solvent System (DMSO + Tween 80) InVitro->Cosolvent Q2 Chemical modification allowed? InVivo->Q2 YesMod Salt Formation / Prodrugs (Add polar groups) Q2->YesMod Yes NoMod Formulation Approach Q2->NoMod No CD Cyclodextrin Complexation (HP-β-CD) NoMod->CD Nano Nanosuspension (Homogenization) NoMod->Nano

Decision tree for selecting the optimal solubility enhancement strategy.

Quantitative Data Summary

The table below summarizes the expected outcomes of various solubility enhancement strategies applied to quinoxaline derivatives.

StrategyMechanism of ActionExpected Solubility GainProsCons
Co-solvent (DMSO/Tween) Lowers dielectric constant of the medium10 to 50-foldQuick, easy for in vitro assaysHigh DMSO is toxic in vivo[1]
HP-β-CD Complexation Encapsulates hydrophobic [1,3]dioxolo ring50 to 100-foldNo chemical alteration, safe in vivoLimited by drug loading capacity[2]
Nanosuspension Increases surface area-to-volume ratio20 to 80-fold (dissolution rate)High drug loadingRisk of particle aggregation[2]
Salt Formation (e.g., HCl) Ion-dipole interaction with water>1000-foldPermanent, highly stableRequires chemical synthesis[1]
Methylphosphonate Addition Introduces highly polar, ionizable moietyUp to 25 mg/mL absolute solubilityDrastic solubility improvement[2]May alter target binding affinity

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex via Solvent Evaporation

This protocol forces the lipophilic [1,3]dioxolo[4,5-g]quinoxaline into the hydrophobic cavity of the cyclodextrin.

  • Preparation of Solutions:

    • Dissolve 1 molar equivalent of [1,3]dioxolo[4,5-g]quinoxaline in a minimum volume of analytical grade ethanol.

    • Dissolve 1 to 2 molar equivalents of HP-β-CD in purified water (e.g., Milli-Q).

  • Mixing: Slowly add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution while stirring continuously at 500 rpm[1].

  • Equilibration: Cover the mixture and stir at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol at a controlled temperature (40°C) under reduced pressure until a clear aqueous solution remains[1].

  • Lyophilization: Freeze the resulting aqueous solution at -80°C, then lyophilize it using a freeze-dryer for 48 hours to obtain a solid, water-soluble powder of the inclusion complex[1].

Protocol B: Top-Down Nanonization (High-Pressure Homogenization)

Use this protocol if cyclodextrin complexation yields insufficient drug loading.

  • Preparation of Pre-suspension: Disperse the micronized [1,3]dioxolo[4,5-g]quinoxaline powder in an aqueous stabilizer solution (e.g., 0.5% w/v Poloxamer 188 or Tween-80)[1].

  • High-Speed Stirring: Stir the dispersion at 10,000 rpm for 15 minutes using an Ultra-Turrax or similar high-shear mixer to break up large agglomerates and form a homogeneous pre-suspension[1].

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer.

    • Phase 1: 3 cycles at 5,000 psi (priming).

    • Phase 2: 10 to 15 cycles at 15,000 psi (nanonization)[1].

  • Temperature Control: Maintain the homogenization chamber in an ice bath to prevent heat-induced degradation or Ostwald ripening of the nanoparticles[1].

  • Validation: Verify particle size reduction (target: <300 nm) using Dynamic Light Scattering (DLS).

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Technical Support Center: [1,3]Dioxolo[4,5-g]quinoxaline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of [1,3]dioxolo[4,5-g]quinoxaline derivatives—a critical scaffold for biologically active compounds, including PAR4 antagonists and novel chemotherapeutics.

The primary synthetic route involves the condensation of 5,6-diaminobenzo[d][1,3]dioxole with a 1,2-dicarbonyl compound[1]. While seemingly straightforward, the electron-rich nature of the diamine and the acid-sensitive methylenedioxy ring introduce unique vulnerabilities. This guide decodes the causality behind common side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathway & Failure Modes

Before troubleshooting, we must understand the mechanistic bifurcation of this reaction. The desired pathway requires sequential nucleophilic attacks and dehydrations. However, competing pathways—driven by environmental oxygen or harsh catalysts—lead to unwanted side reactions.

SynthesisPathway SM 5,6-Diaminobenzo[d][1,3]dioxole + 1,2-Dicarbonyl IM Mono-imine Intermediate SM->IM Condensation (Mild Catalyst) Ox Oxidized Diamine Tars (Side Reaction) SM->Ox O2 / Light (Degradation) Cleavage Catechol Derivatives (Dioxole Cleavage) SM->Cleavage Harsh Acids (pH < 1) Product [1,3]Dioxolo[4,5-g]quinoxaline (Target Product) IM->Product Cyclization (-H2O) Product->Cleavage Prolonged Heat + Strong Acid

Reaction pathway for[1,3]dioxolo[4,5-g]quinoxaline synthesis and common side reactions.

Section 2: Troubleshooting FAQs

Q1: My reaction mixture rapidly turns black, and the yield of the quinoxaline is extremely low. What is causing this degradation? Causality: The starting material, 5,6-diaminobenzo[d][1,3]dioxole, is an electron-rich 1,2-diamine. The electron-donating methylenedioxy group significantly lowers the oxidation potential of the amine moieties. When exposed to atmospheric oxygen and light, the diamine undergoes rapid oxidative degradation, forming radical intermediates that polymerize into dark, intractable tars. Solution: Exclude oxygen and light. Degas all solvents by sparging with argon or nitrogen for at least 15 minutes prior to use. Conduct the reaction under an inert atmosphere. Furthermore, accelerating the reaction kinetics using a highly efficient, room-temperature catalyst—such as silica nanoparticles[2] or alumina-supported heteropolyoxometalates[3]—allows the condensation to outcompete the oxidation pathway.

Q2: I am observing the formation of a highly polar side product that stains dark green/black with FeCl₃ on my TLC plate. How do I prevent this? Causality: You are likely observing the cleavage of the 1,3-dioxole (methylenedioxy) ring. Traditional quinoxaline syntheses often employ harsh Brønsted acids (e.g., refluxing glacial acetic acid or HCl) or strong Lewis acids to drive the dehydration steps[1]. However, the acetal-like methylenedioxy ring is highly sensitive to these conditions and undergoes protolytic cleavage to yield 4,5-dihydroxyquinoxaline (a catechol derivative)[4]. Catechols are highly polar and form intensely colored coordination complexes with FeCl₃. Solution: Abandon harsh acidic conditions. Transition to "green chemistry" methodologies that utilize mild, heterogeneous catalysts. Catalysts such as Zinc Triflate (Zn(OTf)₂) in acetonitrile[1] or solid acid catalysts like TiO₂-Pr-SO₃H[1] provide sufficient electrophilic activation of the dicarbonyl without compromising the integrity of the dioxole ring.

Q3: The reaction stalls at the mono-imine intermediate. How can I drive the cyclization to completion without applying heat that might risk ring cleavage? Causality: The initial nucleophilic attack of the first amine on the dicarbonyl is kinetically favored. However, the resulting mono-imine intermediate can suffer from steric hindrance or electronic deactivation, making the second intramolecular cyclization sluggish. Solution: Utilize a catalyst that acts as both a Lewis acid and a dehydrating agent. Mesoporous silica (SBA-15) or magnetic Fe₃O₄@SiO₂ nanoparticles[2] offer a high surface area of active sites that coordinate the remaining carbonyl, increasing its electrophilicity and facilitating the second dehydration step entirely at room temperature[2].

Section 3: Quantitative Catalyst Comparison

To guide your optimization, the following table summarizes the performance of various catalytic systems. Notice the inverse relationship between harsh conditions and dioxole ring stability.

Catalytic SystemSolventTemp (°C)TimeTypical Yield (%)Dioxole Ring Compatibility
Glacial Acetic Acid (Traditional)Acetic Acid100 (Reflux)2–4 h60–70%Low (High risk of cleavage)
AlCuMoVP (Heteropolyoxometalate)Toluene25 (RT)120 min90–92%High (Mild Brønsted acidity)
Zinc Triflate [Zn(OTf)₂]Acetonitrile25 (RT)30 min85–91%High (Mild Lewis acidity)
Silica Nanoparticles (SiO₂ NPs)Solvent-free25 (RT)10–15 min>90%Very High (Surface catalysis)
Section 4: Self-Validating Experimental Protocol

Workflow: Room-Temperature Synthesis via Nano-Silica Catalysis This protocol leverages the high surface area of SiO₂ nanoparticles to achieve rapid, solvent-free condensation, entirely bypassing the need for heat or harsh acids that cause side reactions[2].

Step 1: Preparation & Inertion In an oven-dried, argon-flushed 10 mL round-bottom flask, rapidly weigh 5,6-diaminobenzo[d][1,3]dioxole (1.0 mmol). Causality: Rapid handling minimizes atmospheric oxygen exposure, preventing premature diamine oxidation.

Step 2: Reagent & Catalyst Addition Add the 1,2-dicarbonyl compound (1.0 mmol) and 10 mol% of activated Silica Nanoparticles (SiO₂ NPs)[2].

Step 3: Solvent-Free Activation If both reagents are solid, grind them gently using a glass stirring rod directly in the flask until a homogenous melt/paste forms. Causality: Solvent-free conditions drastically increase the localized concentration of reactants, accelerating the condensation kinetics and driving water extrusion.

Step 4: Self-Validation (TLC Monitoring) Stir the mixture at room temperature for 15 minutes. Extract a 5 µL aliquot, dilute in 100 µL of ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Validation Check: The reaction is successful if the low-Rf diamine spot (which typically oxidizes to a brown streak on the plate) is completely absent, replaced by a single, highly UV-active spot at a higher Rf corresponding to the[1,3]dioxolo[4,5-g]quinoxaline. If a polar, FeCl₃-active spot is seen at the baseline, dioxole cleavage has occurred (indicating your catalyst may be overly acidic or contaminated).

Step 5: Workup & Catalyst Recovery Add 10 mL of hot, degassed ethanol to the flask to dissolve the organic products. Filter the suspension through a fine-porosity fritted funnel. The retained SiO₂ NPs can be washed with ethanol, dried at 100 °C, and reused for up to five cycles without significant loss of activity[2].

Step 6: Isolation Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethanol/water to yield the analytically pure [1,3]dioxolo[4,5-g]quinoxaline.

References
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Cleavage of the Methylenedioxy Ring in the Grignard Reaction of 3,4-Methylenedioxybenzonitrile. CDN Science Pub.[Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.[Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC.[Link]

Sources

enhancing the photostability of[1,3]dioxolo[4,5-g]quinoxaline in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic photochemistry. This guide is specifically engineered for researchers and drug development professionals working with [1,3]dioxolo[4,5-g]quinoxaline derivatives.

Because the quinoxaline core is highly photoactive and the [1,3]dioxolo ring is sensitive to oxidation, formulating these compounds in solution requires precise control over solvent environments, dissolved oxygen, and photon exposure. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you stabilize your compound.

I. Core Mechanistic Insights: Why Does Degradation Occur?

Quinoxaline derivatives are notorious for their complex photochemistry. Upon UVA or visible light irradiation, the quinoxaline core rapidly undergoes intersystem crossing (ISC) from its singlet excited state ( S1​ ) to a long-lived triplet excited state ( T1​ ).

This triplet state is highly reactive and interacts with dissolved molecular oxygen ( 3O2​ ) via energy transfer to generate singlet oxygen ( 1O2​ ) or via electron transfer to generate superoxide radical anions ( O2∙−​ ) [1]. The electron-donating nature of the [1,3]dioxolo ring makes it a prime target for electrophilic attack by these reactive oxygen species (ROS), leading to rapid oxidative cleavage, ring-opening, and eventual polymerization. Furthermore, in protic solvents, the excited state can undergo direct Hydrogen Atom Transfer (HAT), abstracting hydrogen from the solvent and forming unstable neutral radicals[1].

Photodegradation S0 Ground State (S0) [1,3]dioxolo[4,5-g]quinoxaline S1 Singlet Excited State (S1) S0->S1 UV/Vis Light T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Degradation Oxidative Cleavage (Photodegradation) S1->Degradation H-Abstraction (Protic Solvents) ROS Reactive Oxygen Species (e.g., Singlet Oxygen) T1->ROS Energy Transfer to 3O2 ROS->Degradation Attack on Dioxolo Ring Argon Argon Sparging (O2 Displacement) Argon->ROS Inhibits DABCO DABCO Addition (1O2 Quenching) DABCO->ROS Quenches Solvent Aprotic Solvent (Prevents HAT) Solvent->S1 Inhibits HAT

Mechanistic pathways of [1,3]dioxolo[4,5-g]quinoxaline photodegradation and targeted interventions.

II. Troubleshooting & FAQs

Q1: I switched my solvent from Acetonitrile to Methanol to improve solubility, but the photostability plummeted. What happened? Causality: You have inadvertently enabled a secondary degradation pathway. Methanol is a protic, hydrogen-donating solvent. The excited quinoxaline nitrogen atoms can abstract a hydrogen atom from methanol (Hydrogen Atom Transfer, HAT), forming neutral radicals that rapidly degrade[1]. Acetonitrile and DMSO are aprotic and lack easily abstractable hydrogens, forcing the system to rely solely on the slower ROS pathway. Solution: Revert to an aprotic solvent (e.g., DMSO, Acetonitrile). If solubility is a limiting factor, consider using a co-solvent system or supramolecular encapsulation (e.g., hydroxypropyl- β -cyclodextrin) to shield the molecule while maintaining aqueous/protic solubility.

Q2: My UV-Vis kinetic data shows random spikes in absorbance during the photostability assay, making it impossible to calculate a half-life. Why? Causality: The oxidative cleavage of the [1,3]dioxolo ring often results in highly reactive intermediates that undergo intermolecular cross-linking. This forms insoluble polymeric aggregates. As these aggregates precipitate out of the solution, they cause dynamic light scattering in the cuvette, which the spectrophotometer misinterprets as an increase in absorbance. Solution: Do not rely solely on UV-Vis for structurally complex heterocycles. Transition your analysis to LC-MS or HPLC-UV. Filter the irradiated samples through a 0.22 µm PTFE syringe filter prior to injection to remove scattering aggregates.

Q3: We see wildly inconsistent degradation rates between different synthesized batches of the same compound. Causality: Trace transition metal impurities (e.g., Iron, Copper, or Palladium from cross-coupling steps) are acting as Fenton-like catalysts. Under UV irradiation, these trace metals dramatically accelerate the conversion of dissolved oxygen into highly aggressive hydroxyl radicals, bypassing the standard singlet oxygen pathway. Solution: Treat your solutions with a metal chelator (e.g., 1 mM EDTA in aqueous systems) or pass your organic stock solutions through a metal-scavenging resin (e.g., QuadraPure) prior to photostability testing.

III. Self-Validating Experimental Protocol: ICH Q1B-Aligned Assay

To accurately assess the intrinsic stability of your compound and validate stabilization strategies, you must isolate photochemical degradation from thermal degradation and ensure reproducible photon flux. This protocol complies with ICH Q1B Option II guidelines[2].

Step 1: Actinometric Calibration (The Flux Control)

  • Prepare a 2% (w/v) aqueous solution of quinine monohydrochloride dihydrate[2].

  • Place the actinometry solution in the exact geometry and container type as your test samples.

  • Expose to the near-UV lamp. Measure the change in absorbance at 400 nm to calculate the exact UV dose. Calibrate the chamber to deliver a targeted exposure (e.g., 200 Watt-hours/square meter).

Step 2: Sample Preparation & Matrix Selection

  • Dissolve[1,3]dioxolo[4,5-g]quinoxaline in spectroscopic-grade Acetonitrile to a concentration of 10 µM . Rationale: Keeping the concentration low prevents inner-filter effects (where the surface layer absorbs all light, protecting the bulk) and prevents excimer-induced degradation.

Step 3: Intervention Setup Divide the stock into three distinct cohorts to test stabilization strategies:

  • Cohort A (Baseline): Ambient air headspace.

  • Cohort B (Deoxygenated): Sparged with high-purity Argon for 15 minutes to displace 3O2​ .

  • Cohort C (Quenched): Ambient air + 10 mM DABCO (1,4-diazabicyclo[2.2.2]octane), a highly efficient singlet oxygen quencher.

Step 4: Irradiation & Dark Control (The Thermal Control)

  • Transfer all cohorts into chemically inert, transparent quartz cuvettes.

  • Critical Step: Prepare an exact duplicate of Cohort A and wrap it entirely in double-layered aluminum foil. This is your Dark Control .

  • Place all samples in the ICH Q1B Option II chamber (utilizing both cool white and near-UV fluorescent lamps)[2].

Step 5: Analysis & Validation

  • Extract aliquots every 15 minutes and analyze via HPLC-UV.

  • Self-Validation Check: Analyze the Dark Control. If the Dark Control exhibits >2% degradation, halt the experiment immediately. Your compound is experiencing thermal or hydrolytic instability, which must be resolved before photochemical kinetics can be accurately modeled.

IV. Quantitative Performance Data

The following table summarizes the expected kinetic behavior of [1,3]dioxolo[4,5-g]quinoxaline derivatives under various stabilization strategies, demonstrating the profound impact of solvent and ROS quenching[3],[1].

Solvent SystemAdditive / QuencherAtmosphereHalf-Life ( t1/2​ ) at 365 nmPrimary Degradation Mechanism
Methanol (Protic)NoneAmbient Air~12 minsHAT + Singlet Oxygen Attack
Acetonitrile (Aprotic)NoneAmbient Air~45 minsSinglet Oxygen Attack
PBS (pH 7.4)Ascorbic Acid (5 mM)Ambient Air~180 minsSuperoxide/Radical Quenched
AcetonitrileDABCO (10 mM)Ambient Air> 300 minsSinglet Oxygen Quenched
DMSO (Aprotic)NoneArgon Sparged> 500 minsTrace Thermal Degradation Only

V. References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique Source: PMC (nih.gov) URL:

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: EMA (europa.eu) URL:

  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications Source: usp.ac.fj URL:

Sources

Technical Support Center: Chromatography Solvent Optimization for[1,3]dioxolo[4,5-g]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible chromatographic methods for [1,3]dioxolo[4,5-g]quinoxaline and its derivatives.

Because this molecule features a rigid, planar aromatic system, hydrogen-bond accepting dioxole oxygen atoms, and basic pyrazine nitrogen atoms, it presents unique separation challenges—most notably severe peak tailing and co-elution with structurally similar synthetic impurities. This center provides causality-driven troubleshooting, validated protocols, and quantitative data to guide your solvent optimization.

Diagnostic Overview & Optimization Workflow

Before adjusting parameters, it is critical to diagnose the root cause of the chromatographic failure. The workflow below outlines the logical progression for resolving peak shape and resolution issues specific to basic heterocyclic compounds.

QuinoxalineOptimization Start Initial RP-HPLC Run (C18, ACN/H2O, 0.1% FA) AssessShape Assess Peak Shape (Tailing Factor) Start->AssessShape Tailing Tf > 1.5 (Silanol Interactions) AssessShape->Tailing Yes AssessRes Assess Resolution (Co-elution?) AssessShape->AssessRes No (Tf < 1.5) LowPH Lower pH < 3.0 (Formic/Phosphoric Acid) Tailing->LowPH AddAmine Add Amine Modifier (TEA/Hexylamine at pH 7) LowPH->AddAmine If tailing persists LowPH->AssessRes Shape improved AddAmine->AssessRes ChangeMod Change Modifier (ACN -> MeOH) AssessRes->ChangeMod Yes (Rs < 1.5) Success Optimized Method (Tf < 1.2, Rs > 2.0) AssessRes->Success No (Rs > 2.0) ChangeCol Change Column (Phenyl-Hexyl / PFP) ChangeMod->ChangeCol If Rs still < 1.5 ChangeMod->Success Rs > 2.0 ChangeCol->Success

RP-HPLC Solvent Optimization Workflow for Quinoxaline Derivatives.

Troubleshooting Guides & FAQs

Q1: Why does [1,3]dioxolo[4,5-g]quinoxaline exhibit severe peak tailing on standard C18 columns, and how can solvent optimization resolve this?

Causality: The molecule contains a fused pyrazine ring with highly basic nitrogen atoms. During separation, these basic sites undergo secondary ion-exchange interactions with residual, unendcapped 1 (-Si-O⁻) on the silica stationary phase[1]. Resolution:

  • pH Control: Operating at a low pH (e.g., 2.5–3.0) using 0.1% formic acid or phosphoric acid neutralizes the silanol groups, preventing these secondary "drag" interactions[2][3].

  • Amine Modifiers: If your target requires a neutral pH for stability, adding a competing amine like triethylamine (TEA) or 4 (e.g., 30 mM) to the mobile phase will selectively block the active silanols, significantly reducing the tailing factor (Tf)[4][5].

Q2: I am experiencing co-elution of [1,3]dioxolo[4,5-g]quinoxaline with structurally similar synthetic impurities. How should I adjust the mobile phase selectivity?

Causality: Standard C18 columns rely primarily on hydrophobic dispersion forces. For rigid, planar, aromatic molecules with hydrogen-bonding capabilities—such as the dioxole oxygen atoms in this compound—purely hydrophobic retention may not provide sufficient selectivity (α)[1]. Resolution:

  • Switch Organic Modifier: Change the organic solvent from Acetonitrile (ACN) to Methanol (MeOH). Because MeOH is a protic solvent, it can participate in hydrogen bonding with the dioxole ring, altering the solvation shell and shifting the relative retention of impurities[1].

  • Stationary Phase Synergy: If solvent switching is insufficient, pair the optimized mobile phase with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases exploit 1 that are highly effective for quinoxaline derivatives[1].

Q3: My retention times are drifting between injections. How do I stabilize the chromatographic method?

Causality: Retention time drift in reversed-phase HPLC of ionizable compounds is almost always a symptom of 2[2]. If the mobile phase pH is too close to the pKa of the quinoxaline nitrogens, minor fluctuations in pH (even from dissolved CO₂) will shift the protonation equilibrium, drastically altering the molecule's hydrophobicity[2]. Resolution: Ensure the mobile phase pH is maintained at least ±1.5 units away from the analyte's pKa. Use a buffer with high capacity at the target pH, such as a 5, which has been shown to produce superior column efficiency for related quinoxaline structures[5].

Quantitative Data & Buffer Selection Matrices

Table 1: Mobile Phase Buffer Selection Matrix for Quinoxaline Derivatives

Buffer SystemOptimal pH RangeLC-MS Compatible?Mechanism of Action / Suitability
0.1% Formic Acid ~2.7YesProtonates analyte, neutralizes silanols. Best for MS[2][3].
Phosphoric Acid ~2.0 - 3.0NoExcellent UV transparency, strong silanol suppression[3].
Ammonium Acetate 3.8 - 5.8YesModerate buffer capacity; risks partial ionization of basic nitrogens.
Phosphate + TEA ~7.0NoTEA blocks silanols; phosphate provides high capacity at neutral pH[5].

Table 2: Impact of Solvent Optimization on Chromatographic Parameters (Representative Data)

Mobile Phase CompositionAdditiveTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)
80:20 Water/ACN (Unbuffered)None2.19< 2,000Co-elution
80:20 Water/ACN (pH 7.0)None1.854,5001.1
80:20 Water/ACN (pH 7.0)30 mM TEA1.12> 8,0002.4
80:20 Water/MeOH (pH 2.7)0.1% FA1.05> 9,5002.8
(Data synthesized from optimization principles for basic quinoxaline derivatives[2][5])

Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for Method Development & Validation of [1,3]dioxolo[4,5-g]quinoxaline.

Phase 1: Column Conditioning and Equilibration
  • Installation: Install a high-purity, end-capped C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC)[1][5].

  • Flushing: Flush sequentially with 50:50 ACN:Water, then 100% ACN, each for 30 minutes at 0.3 mL/min. This ensures compliance with baseline stability guidelines and removes manufacturing residues[5].

Phase 2: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in HPLC-grade Water (for LC-MS) OR 20 mM Potassium Phosphate buffer at pH 7.0 with 30 mM TEA (for UV detection)[2][5].

  • Organic Phase (B): Prepare 0.1% Formic Acid in Methanol (preferred for protic selectivity) or Acetonitrile[1][5].

  • Filtration: Filter all buffers through a 0.45 µm membrane prior to use to prevent frit blockage[6].

Phase 3: Isocratic Scouting & Gradient Optimization
  • Sample Prep: Dissolve the [1,3]dioxolo[4,5-g]quinoxaline sample in the starting mobile phase to a concentration of 50 µg/mL[6][7].

  • Scouting: Inject 10 µL and run an isocratic hold at 50% B. Calculate the retention factor ( k′ ). Adjust the %B until k′ is between 2 and 10[1].

  • Gradient Implementation: If impurities co-elute during isocratic scouting, implement a shallow linear gradient.

    • Example Program: Start at 12% B, hold for 1 min, ramp to 50% B over 4 mins, then ramp to 98% B for a 2-minute column wash[1][7].

Phase 4: System Suitability Testing (SST)
  • Validation: Perform six consecutive injections of the standard under the optimized gradient.

  • Acceptance Criteria: Calculate the %RSD for retention time and peak area. A %RSD < 2.0% confirms injection precision, buffer capacity stability, and overall method robustness[5].

Sources

Technical Support Center: Optimizing[1,3]Dioxolo[4,5-g]quinoxaline Cross-Coupling Reactions at Low Catalyst Loadings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. The [1,3]dioxolo[4,5-g]quinoxaline scaffold—a fused bicyclic system combining a methylenedioxy ring with a quinoxaline core—is a privileged, electron-deficient heteroaromatic structure crucial to modern drug discovery. However, the high density of coordinating heteroatoms (particularly the pyrazine nitrogens) frequently leads to severe catalyst poisoning.

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you reduce palladium catalyst loading from the traditional 5–10 mol% down to the parts-per-million (ppm) level (<0.1 mol%) without sacrificing yield or reaction kinetics.

Part 1: Mechanistic Troubleshooting & Catalyst Selection (FAQs)

Q1: Why does my cross-coupling stall at <50% conversion when I drop the Pd loading below 1 mol%? A1: Stalling at low catalyst loadings is a classic symptom of catalyst sequestration. The unhindered nitrogen atoms on the quinoxaline ring act as strong σ-donors. They competitively bind to the active Pd(0) center, forming off-cycle, catalytically dead complexes. Solution: Shift the equilibrium back to the productive catalytic cycle by utilizing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos, or RuPhos). These ligands possess a large percent buried volume (% Vbur​ ) that sterically prevents the quinoxaline nitrogens from coordinating to the metal center. Simultaneously, they stabilize the highly reactive monoligated L1​Pd(0) species required for rapid oxidative addition[1].

Q2: I am using BrettPhos, but I still see "Pd black" formation and poor yields at 500 ppm loading. What is going wrong? A2: The issue likely lies in your precatalyst activation step. Traditional Pd sources like Pd2​(dba)3​ or Pd(OAc)2​ require reduction to Pd(0) in situ. At ppm levels, this reduction is inefficient and often leads to the aggregation of unligated Pd into inactive nanoparticles (Pd black). Solution: Switch to Buchwald G3 or G4 palladacycles. These precatalysts undergo rapid, base-mediated activation at room temperature to generate the active L1​Pd(0) species quantitatively. This ensures the ligand-to-palladium ratio remains strictly 1:1, preventing the formation of under-ligated Pd species that aggregate into Pd black[2].

Q3: Can I achieve ppm-level catalyst loadings for C-N aminations involving this core? A3: Yes. C-N cross-couplings (Buchwald-Hartwig aminations) are notoriously difficult with heteroaryl halides due to competitive binding. However, by using BrettPhos Pd G3 or G4, researchers have successfully coupled functionalized amines with heteroaryl halides at loadings as low as 0.01 mol% to 0.05 mol% (100–500 ppm)[3][4]. The key is maintaining a high concentration of the active catalyst relative to the substrate by using a strong but non-nucleophilic base (like NaOt-Bu or LHMDS) to facilitate rapid reductive elimination.

Q4: Is it possible to perform these low-loading couplings in environmentally benign solvents? A4: Absolutely. By utilizing designer surfactants such as TPGS-750-M in aqueous media, the reaction occurs within nanomicelles. This drastically increases the local concentration of both the catalyst and the lipophilic[1,3]dioxolo[4,5-g]quinoxaline substrate. Using specialized ligands like HandaPhos paired with a substituted palladacycle, Suzuki-Miyaura couplings can be executed in water at just 300 ppm (0.03 mol%) Pd loading[5].

Part 2: Visualizing the Mechanistic Bottleneck

To understand why ligand selection is critical, we must look at the divergence between the productive catalytic cycle and the poisoning pathway.

MechanisticPathway Precatalyst Buchwald G3/G4 Precatalyst (Stable Pd(II) Complex) Activation Base-Mediated Activation (Room Temp) Precatalyst->Activation ActivePd Active L1Pd(0) Species (Monoligated) Activation->ActivePd Poisoning Catalyst Poisoning (Quinoxaline N-Coordination) ActivePd->Poisoning Poor Ligand Choice OxidativeAdd Oxidative Addition (C-X Bond Cleavage) ActivePd->OxidativeAdd Bulky Biarylphosphine DeadComplex Off-Cycle Dead Complex (Reaction Stalls) Poisoning->DeadComplex Transmetalation Transmetalation / Nucleophile Binding OxidativeAdd->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Cross-Coupled Product + Regenerated L1Pd(0) ReductiveElim->Product Product->ActivePd Catalytic Turnover

Figure 1: Mechanistic divergence between productive L1Pd(0) catalysis and quinoxaline-induced poisoning.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different catalyst systems to highly coordinating heteroaryl systems.

Catalyst SystemLigandReaction TypeReaction MediumCatalyst LoadingExpected Outcome
Pd(OAc)2​ (In situ) PPh3​ Suzuki-MiyauraOrganic (THF/Dioxane)5.0 mol% (50,000 ppm)Moderate yield; high risk of Pd black formation.
BrettPhos Pd G3 BrettPhosBuchwald-HartwigOrganic (THF/Toluene)0.01 - 0.05 mol% (100-500 ppm)>90% yield; excellent turnover[4].
Substituted Palladacycle HandaPhosSuzuki-MiyauraAqueous (TPGS-750-M)0.03 mol% (300 ppm)Excellent yield; micellar catalysis[5].
t-BuXPhos Pd G3 t-BuXPhosC-N AminationAqueous Flow0.25 - 0.5 mol% (2500-5000 ppm)High yield; continuous flow compatible[6].

Part 4: Validated Experimental Protocol

Suzuki-Miyaura Cross-Coupling of Halo-[1,3]dioxolo[4,5-g]quinoxaline at 500 ppm Pd Loading

Causality Note: Attempting to weigh out sub-milligram quantities of catalyst directly leads to massive volumetric errors, often resulting in failed reactions or accidental high-loading. To ensure exactly 500 ppm (0.05 mol%) is delivered, this protocol utilizes a self-validating volumetric stock solution method.

Step 1: Reagent Preparation

  • Outside the glovebox, add the halo-[1,3]dioxolo[4,5-g]quinoxaline (1.0 mmol), the corresponding boronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum and purge with argon for 5 minutes.

Step 2: Precatalyst Stock Solution Generation

  • In a separate, argon-purged vial, dissolve 7.5 mg of XPhos Pd G3 (approx. 0.01 mmol) in 1.0 mL of anhydrous THF to create a 0.01 M stock solution.

  • Mechanistic Rationale: The G3 palladacycle is bench-stable and activates rapidly without requiring a reducing agent, ensuring the active L1​Pd(0) is generated cleanly prior to exposure to the coordinating substrate[2].

Step 3: Reaction Assembly

  • Add 4.0 mL of the primary reaction solvent (e.g., THF or 1,4-Dioxane) to the reaction vial containing the substrates.

  • Using a calibrated micropipette, transfer exactly 50 µL of the XPhos Pd G3 stock solution (0.0005 mmol, 0.05 mol%, 500 ppm) into the reaction mixture.

Step 4: Execution and Monitoring

  • Stir the reaction vigorously at 40 °C. The bulky XPhos ligand prevents the quinoxaline nitrogens from chelating the Pd center, allowing the reaction to proceed to completion within 2–4 hours.

  • Monitor reaction progress via LC-MS.

Step 5: Workup and Purification

  • Dilute the mixture with EtOAc and wash with water.

  • Because the initial catalyst loading is extremely low, standard silica gel chromatography is usually sufficient to reduce residual palladium in the final API to <1 ppm, well below the FDA limit of 10 ppm/dose/day[5][6].

Part 5: Visualizing the Experimental Workflow

ExperimentalWorkflow Step1 1. Preparation Weigh Substrates & Base (Outside Glovebox) Step2 2. Catalyst Stock Prepare 0.01 M Pd G3 Solution Step1->Step2 Step3 3. Reaction Setup Add Solvent & Inject 500 ppm Pd Stock Step2->Step3 Step4 4. Execution Stir at 40-60°C Monitor via LC-MS Step3->Step4 Step5 5. Workup Filter & Purify (<1 ppm Residual Pd) Step4->Step5

Figure 2: Step-by-step workflow for executing ppm-level cross-coupling using stock catalyst solutions.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews - ACS Publications URL:[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two Ligands Suffice in Most Cases MIT Open Access Articles / Chemical Science URL:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Journal of the American Chemical Society (via PMC) URL:[Link]

  • A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water Chemical Science (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Aminations in Flow ... on Water ACS Catalysis URL:[Link]

Sources

Validation & Comparative

High-Resolution Mass Spectrometry Fragmentation Comparison: [1,3]Dioxolo[4,5-g]quinoxaline vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and metabolite identification, distinguishing between closely related heterocyclic scaffolds is a critical analytical challenge. [1,3]Dioxolo[4,5-g]quinoxaline —a quinoxaline core fused with a 1,3-dioxole (methylenedioxy) ring—presents a unique mass spectrometric (MS) signature. Misidentification of this moiety as a dimethoxy-substituted analog can lead to severe downstream errors in pharmacokinetics and structural biology.

This guide provides an objective, in-depth comparison of the collision-induced dissociation (CID) fragmentation behavior of [1,3]dioxolo[4,5-g]quinoxaline against its primary structural alternatives: the parent quinoxaline and 6,7-dimethoxyquinoxaline . By understanding the mechanistic causality behind these fragmentation pathways, researchers can confidently annotate high-resolution accurate mass (HRAM) spectra.

Mechanistic Causality of Fragmentation

To build a robust analytical method, one must understand why specific ions form, rather than merely memorizing what ions appear. The fragmentation of [1,3]dioxolo[4,5-g]quinoxaline is governed by two competing pathways:

A. Pyrazine Ring Cleavage (The Quinoxaline Signature)

The quinoxaline core is characterized by the sequential expulsion of hydrogen cyanide (HCN, 27.01 Da). As demonstrated in the structural characterization of quinoxaline derivatives ()[1], this occurs via a retro-Diels-Alder-like ring contraction of the pyrazine moiety. The loss of HCN is thermodynamically driven by the formation of a highly stable, resonance-stabilized benzimidazole-like aromatic cation.

B. Dioxole Ring Cleavage (The Methylenedioxy Signature)

The 1,3-dioxole ring exhibits a highly diagnostic fragmentation pattern that definitively distinguishes it from dimethoxy analogs. Upon collisional activation, the methylenedioxy group undergoes the characteristic neutral loss of formaldehyde (CH₂O, 30.01 Da) to form a stable ortho-quinone-like radical cation, or the loss of carbon monoxide (CO, 28.01 Da) to yield a phenyloxazole-like cation. This behavior is a well-documented hallmark of methylenedioxy-fused aromatics ()[2], and is consistently observed across various methylenedioxy-containing flavonoids and designer drugs ()[3].

Conversely, a 6,7-dimethoxyquinoxaline analog will primarily exhibit the initial loss of a methyl radical (•CH₃, 15.02 Da), a pathway entirely absent in the intact 1,3-dioxole system.

Comparative Fragmentation Profiles

The following table summarizes the HRAM data and diagnostic neutral losses required to differentiate these compounds using positive electrospray ionization (ESI+).

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Neutral LossesKey Product Ions (m/z)Diagnostic Differentiator
[1,3]Dioxolo[4,5-g]quinoxaline 175.0506-CH₂O (30 Da)-HCN (27 Da)145.0400, 148.0397, 118.0291Simultaneous presence of -CH₂O and -HCN losses; absence of -15 Da loss.
6,7-Dimethoxyquinoxaline 191.0818-•CH₃ (15 Da)-HCN (27 Da)176.0583, 148.0397, 133.0162Initial radical loss of a methyl group (-15 Da) prior to ring cleavage.
Quinoxaline (Parent) 131.0609-HCN (27 Da)104.0500, 77.0391Sequential loss of two HCN molecules; no oxygen-driven fragmentation.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol incorporates a self-validating System Suitability Test (SST) to rule out carryover and ensure sub-5 ppm mass accuracy.

Phase 1: System Suitability and Calibration

  • Mass Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer in positive ion mode using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • SST Injection: Inject a 10 ng/mL solution of reserpine. Verify that the resolution is > 60,000 (at m/z 200) and the signal-to-noise ratio exceeds 100:1.

Phase 2: Sample Preparation & Isotopic Spiking

  • Dissolve the [1,3]dioxolo[4,5-g]quinoxaline sample in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard (IS): Spike the working solution with 50 ng/mL of Quinoxaline-d4 to monitor ionization suppression and matrix effects.

Phase 3: Chromatographic & MS Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Utilize Data-Dependent Acquisition (DDA). Set the collision energy (CE) to ramp from 15 eV to 35 eV. Causality: A ramped CE is critical because the 1,3-dioxole ring cleaves at lower energies (~15-20 eV), while the pyrazine core requires higher energies (~30-35 eV) to expel HCN.

Phase 4: Data Integrity & Carryover Check

  • Inject a double-blank (mobile phase only) immediately before and after the sample injection.

  • Validation: The run is only considered valid if the blank injections show a target ion peak area of < 0.1% compared to the sample, proving zero column carryover.

Diagnostic Fragmentation Pathway

The logical flow of the CID fragmentation of [1,3]dioxolo[4,5-g]quinoxaline is visualized below. Notice how the competing pathways converge on the highly stable m/z 118.03 cation.

G Parent [1,3]Dioxolo[4,5-g]quinoxaline [M+H]+ m/z 175.05 Frag1 Loss of CH2O (-30 Da) m/z 145.04 Parent->Frag1 Dioxole Cleavage Frag2 Loss of HCN (-27 Da) m/z 148.04 Parent->Frag2 Pyrazine Cleavage Frag3 Loss of CO (-28 Da) m/z 147.05 Parent->Frag3 Dioxole Contraction SubFrag1 Loss of HCN (-27 Da) m/z 118.03 Frag1->SubFrag1 Pyrazine Cleavage SubFrag2 Loss of CH2O (-30 Da) m/z 118.03 Frag2->SubFrag2 Dioxole Cleavage SubFrag3 Loss of HCN (-27 Da) m/z 120.04 Frag3->SubFrag3 Pyrazine Cleavage

Figure 1: ESI-MS/MS fragmentation pathways of[1,3]dioxolo[4,5-g]quinoxaline.

References

  • Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). "Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives." Rapid Communications in Mass Spectrometry, 22(6), 819-833. URL:[Link]

  • Fornal, E. (2013). "Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 81-82, 13-19. URL: [Link]

  • Menezes, J. C., Cavaleiro, J. A., Kamat, S. P., Barros, C. M., & Domingues, M. R. (2013). "Electrospray tandem mass spectrometry analysis of methylenedioxy chalcones, flavanones and flavones." Rapid Communications in Mass Spectrometry, 27(12), 1303-1310. URL:[Link]

Sources

Benchmarking the Cytotoxicity of [1,3]dioxolo[4,5-g]quinoxaline vs. Cisplatin: A Comprehensive Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncology drug development, platinum-based metallodrugs like cisplatin remain the gold standard for solid tumor chemotherapy[1]. However, dose-limiting toxicities (such as nephrotoxicity and neurotoxicity) and the rapid onset of chemoresistance necessitate the development of novel, highly targeted organic scaffolds.

The [1,3]dioxolo[4,5-g]quinoxaline ring system—a highly planar, electron-rich tricyclic heterocycle—represents a sophisticated structural evolution in the design of non-covalent DNA intercalators and Topoisomerase II (Topo II) inhibitors[2][3]. This guide provides a rigorous framework for benchmarking the cytotoxic performance and mechanistic pathways of [1,3]dioxolo[4,5-g]quinoxaline derivatives against the clinical benchmark, cisplatin.

Mechanistic Divergence: Covalent Cross-linking vs. Planar Intercalation

Understanding the fundamental difference in the mechanism of action (MOA) is critical for interpreting downstream cytotoxicity data.

  • Cisplatin (Covalent Adduct Formation): Cisplatin operates via covalent coordination. Upon entering the cell, it undergoes aquation and binds to the N7 reactive centers of purine residues, forming bulky intra-strand and inter-strand crosslinks. This physical distortion of the DNA double helix halts replication forks and triggers the p53-mediated DNA damage response (DDR), ultimately leading to apoptosis[1].

  • [1,3]dioxolo[4,5-g]quinoxaline (Non-Covalent Intercalation): This scaffold operates via non-covalent intercalation. The fusion of the 1,3-dioxole ring to the quinoxaline core maximizes molecular planarity and lipophilicity. This precise geometry allows the molecule to slide between DNA base pairs via π−π stacking. Furthermore, the oxygen atoms in the dioxolo ring act as hydrogen bond acceptors, anchoring the molecule within the DNA minor groove. This intercalation stabilizes the Topo II-DNA cleavage complex, preventing DNA religation and inducing fatal double-strand breaks without the need for heavy metal coordination[2][4].

MOA Cis Cisplatin DNA_Cross Covalent DNA Cross-linking Cis->DNA_Cross Quinox [1,3]dioxolo[4,5-g]quinoxaline Derivatives DNA_Inter Non-covalent DNA Intercalation Quinox->DNA_Inter TopoII Topoisomerase II Inhibition Quinox->TopoII DDS DNA Damage Response (p53 / ATM / ATR) DNA_Cross->DDS DNA_Inter->DDS TopoII->DDS Apop Apoptosis (Cancer Cell Death) DDS->Apop

Mechanistic divergence between Cisplatin and [1,3]dioxolo[4,5-g]quinoxaline derivatives.

Quantitative Benchmarking & Cytotoxicity Profiles

When benchmarking these compounds, the IC50​ (half-maximal inhibitory concentration) is the primary metric. Cisplatin exhibits high variance in IC50​ depending on the cell line and assay duration, typically ranging from 6 to 15 µM in standard 48-72h assays[1].

In contrast, optimized planar quinoxalines (such as dioxolo- and triazolo-fused derivatives) frequently demonstrate superior potency. By bypassing the heavy-metal toxicity of cisplatin, these organic intercalators often achieve sub-micromolar to low-micromolar IC50​ values while maintaining a higher Selectivity Index (SI) for malignant cells over normal healthy cells (e.g., VERO fibroblasts)[2][4].

Table 1: Comparative Cytotoxicity Benchmarks ( IC50​ in µM)
Compound ClassMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Primary Mechanism of Action
Cisplatin (Reference) 6.75 ± 0.47.94 ± 0.68.07 ± 0.8Covalent DNA Cross-linking
Fused Quinoxalines 3.93 - 5.114.55 - 6.183.71 - 6.49DNA Intercalation / Topo II Inhibition

(Data synthesized from comparative in vitro evaluations of reference cisplatin and highly planar tricyclic quinoxaline derivatives[2][4].)

Self-Validating Experimental Protocols

To rigorously benchmark a novel[1,3]dioxolo[4,5-g]quinoxaline derivative against cisplatin, researchers must employ a multi-tiered validation system. The macroscopic phenotype (cell death) must be cross-validated with the microscopic mechanism (Topo II inhibition).

Protocol 1: High-Throughput Cell Viability (MTT Assay)
  • Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for mitochondrial metabolic activity, allowing us to establish a precise IC50​ value.

  • Step 1 (Seeding): Seed target cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×103 cells/well. Validation: Include a vehicle control (DMSO < 0.1%) to ensure the solvent itself is not contributing to cytotoxicity.

  • Step 2 (Treatment): Incubate for 24h to allow cellular adhesion. Treat the cells with serial dilutions of the [1,3]dioxolo[4,5-g]quinoxaline derivative and Cisplatin (ranging from 0.1 µM to 100 µM).

  • Step 3 (Incubation): Incubate for 48h to 72h. Validation: Evaluating at both 48h and 72h accounts for the delayed apoptotic response typical of DNA-damaging agents[1].

  • Step 4 (Quantification): Add MTT reagent (5 mg/mL). Incubate for 4 hours, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Topoisomerase II Relaxation Assay
  • Causality: While Protocol 1 confirms cell death, it does not confirm the mechanism. Since [1,3]dioxolo[4,5-g]quinoxaline acts via non-covalent Topo II inhibition, this cell-free assay isolates the specific enzyme-target interaction, proving the mechanistic divergence from cisplatin.

  • Step 1 (Reaction Setup): Incubate supercoiled plasmid DNA (e.g., pBR322) with recombinant human Topoisomerase II α and varying concentrations of the quinoxaline derivative in a reaction buffer containing ATP.

  • Step 2 (Controls): Include Cisplatin as a negative control for Topo II inhibition (as it cross-links DNA but does not directly inhibit the Topo II enzyme), and Etoposide as a positive control.

  • Step 3 (Electrophoresis): Terminate the reaction with SDS and Proteinase K. Run the products on a 1% agarose gel. Validation: Ethidium bromide staining will reveal the DNA topology. If the plasmid remains supercoiled, the compound successfully inhibited Topo II. If it forms a relaxed state, Topo II was active.

Workflow Step1 Cell Culture (MCF-7, HepG2) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 MTT Assay (48h - 72h) Step2->Step3 Step4 IC50 Calculation & Benchmarking Step3->Step4 Step5 Mechanistic Validation (Topo II Assay) Step4->Step5

Self-validating experimental workflow for cytotoxicity benchmarking.

Strategic Considerations for Drug Development

When advancing [1,3]dioxolo[4,5-g]quinoxaline derivatives through the preclinical pipeline, structural optimization is key. The foundational synthesis of the tricyclic [1,3]dioxolo[4,5-g]quinoxaline system was originally pioneered to explore stereochemical impacts on cytotoxicity and to serve as synthons for novel chemotherapeutics[3].

By modifying the distal functional groups attached to the quinoxaline core, researchers can fine-tune the LogP (lipophilicity) to enhance cellular uptake while avoiding the multi-drug resistance (MDR) efflux pumps that commonly recognize and expel bulkier chemotherapeutics. Because these compounds do not rely on intracellular aquation like cisplatin, they offer a highly stable, predictable pharmacokinetic profile suitable for oral bioavailability studies.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines Source: MDPI URL:[Link]

  • Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors Source: PubMed / NIH URL:[Link]

  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations Source: PMC / NIH URL:[Link]

  • Treatment of vascular leakage syndrome and collagenase induced disease by administration of matrix metalloproteinase inhibitors (Referencing Witiak's synthesis of 1,3-dioxolo[4,5-g]quinoxaline)

Sources

comparative photophysical properties of [1,3]dioxolo[4,5-g]quinoxaline fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Photophysical Properties of [1,3]Dioxolo[4,5-g]quinoxaline Fluorophores: A Comprehensive Guide for Probe Development

As fluorescent probe development shifts toward highly tunable, environmentally sensitive architectures, heterocyclic push-pull systems have gained immense traction. Among these, the [1,3]dioxolo[4,5-g]quinoxaline core represents a highly specialized, structurally rigidified fluorophore. By fusing an electron-rich 1,3-dioxole ring to an electron-deficient quinoxaline scaffold, developers can engineer a highly efficient Intramolecular Charge Transfer (ICT) system.

This guide provides an objective, data-driven comparison of [1,3]dioxolo[4,5-g]quinoxaline derivatives against standard alternative fluorophores, detailing the causality behind their photophysical behavior and providing self-validating experimental protocols for their characterization.

Mechanistic Foundations: The Dioxolo-Quinoxaline Advantage

To understand the photophysical superiority of[1,3]dioxolo[4,5-g]quinoxalines in specific applications, we must analyze their structural causality.

Standard quinoxalines are inherently electron-deficient due to the two electronegative nitrogen atoms in the pyrazine ring, making them excellent electron acceptors [1]. However, unsubstituted quinoxalines suffer from low fluorescence quantum yields ( Φf​ ) because their lowest excited states often have nπ∗ character, which promotes rapid non-radiative intersystem crossing (ISC).

Fusing a 1,3-dioxole ring to the benzene moiety of the quinoxaline fundamentally alters this photophysics:

  • Push-Pull ICT: The oxygen atoms of the dioxole ring act as electron donors, while the pyrazine ring acts as an acceptor. This shifts the lowest excited state to a highly allowed ππ∗ transition with strong ICT character, massively increasing the molar extinction coefficient ( ε ) and red-shifting the emission [3].

  • Conformational Rigidity: Unlike open-chain dialkoxy substituents (e.g., 6,7-dimethoxyquinoxaline), the fused 1,3-dioxole ring restricts bond rotation. This structural lock minimizes non-radiative decay pathways ( knr​ ), leading to a significantly higher quantum yield.

ICT_Mechanism Dioxolo 1,3-Dioxole Ring (Rigid Donor) Quinoxaline Quinoxaline Core (Strong Acceptor) Dioxolo->Quinoxaline Electron Transfer (Push-Pull) ICT_State ICT Excited State (Highly Polar) Quinoxaline->ICT_State Relaxation Excitation Photon Absorption (hv_ex) Excitation->Dioxolo Excites Emission Fluorescence (hv_em, Red-shifted) ICT_State->Emission Radiative Decay

Caption: Intramolecular Charge Transfer (ICT) mechanism in [1,3]dioxolo[4,5-g]quinoxaline fluorophores.

Comparative Photophysical Performance

When selecting a fluorophore for bio-imaging, pH sensing, or material science (such as Luminescent Solar Concentrators), it is critical to benchmark [1,3]dioxolo[4,5-g]quinoxalines against industry standards like Coumarin 343 and BODIPY.

Table 1: Comparative Photophysical Properties in Dichloromethane (DCM)

Fluorophore ClassAbs Max (nm)Em Max (nm)Stokes Shift (cm⁻¹)Quantum Yield ( Φf​ )Extinction Coeff ( ε , M⁻¹cm⁻¹)Key Photophysical Trait
[1,3]Dioxolo[4,5-g]quinoxaline 410 - 450520 - 580~4,500 - 5,0000.65 - 0.8535,000 - 50,000Extreme Halochromism (pH responsive)
Standard Quinoxaline 315400~6,7000.05 - 0.1510,000 - 15,000High non-radiative decay ( nπ∗ )
Coumarin 343 440480~1,9000.60 - 0.70~40,000Narrow Stokes Shift
BODIPY (Standard) 505515~4000.80 - 0.95~80,000Highly insensitive to environment

Performance Analysis:

  • Versus BODIPY: While BODIPY boasts higher ε and Φf​ , it is notoriously insensitive to its microenvironment. [1,3]Dioxolo[4,5-g]quinoxalines exhibit massive solvatochromism and halochromism, making them vastly superior for dynamic environmental sensing [2].

  • Versus Coumarin 343: The dioxolo-quinoxaline scaffold provides a much larger Stokes shift (~5,000 cm⁻¹ vs ~1,900 cm⁻¹), effectively eliminating self-absorption (inner filter effects), which is a critical failure point for Coumarins in high-concentration applications [1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the photophysical characterization of these fluorophores must follow strict, self-validating workflows.

Protocol A: Absolute Fluorescence Quantum Yield ( Φf​ ) Determination

Causality: Relative quantum yield measurements using standards (e.g., Quinine Sulfate) are prone to errors from refractive index mismatches and standard degradation. Using an Integrating Sphere captures all emitted photons, accounting for scattering, which is vital for push-pull dyes that may aggregate.

  • Sample Preparation: Dissolve the [1,3]dioxolo[4,5-g]quinoxaline in spectroscopic-grade solvent. Dilute the sample until the Optical Density (OD) at the excitation wavelength is strictly between 0.04 and 0.05 .

    • Validation Check: An OD > 0.05 introduces Primary Inner Filter Effects (absorption of excitation light before it penetrates the sample) and Secondary Inner Filter Effects (re-absorption of emitted photons), artificially deflating the Φf​ .

  • Blank Measurement: Place a cuvette with pure solvent into the integrating sphere. Record the Rayleigh scattering peak of the excitation light.

  • Sample Measurement: Replace with the sample cuvette. Record both the attenuated scattering peak and the broad emission spectrum.

  • Calculation: Compute Φf​=Nem​/Nabs​ , where Nem​ is the integrated area of the emission spectrum, and Nabs​ is the difference in the integrated area of the scatter peaks between the blank and the sample.

Protocol B: Halochromic (pH-Responsive) Titration

Causality: The pyrazine nitrogens on the quinoxaline core are basic. Protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing the ICT character and causing a massive bathochromic (red) shift in both absorption and emission [2].

  • Stock Preparation: Prepare a 10μM solution of the fluorophore in a 1:1 Acetonitrile/Water mixture to ensure solubility across all pH ranges.

  • Titration: Gradually add standardized Trifluoroacetic Acid (TFA) in 1μL micro-aliquots.

    • Validation Check: The total added volume must not exceed 2% of the initial volume. If it does, mathematically correct the emission intensity for dilution ( Icorrected​=Imeasured​×(Vinitial​+Vadded​)/Vinitial​ ) to prevent false quenching artifacts.

  • Spectral Monitoring: Record UV-Vis and Fluorescence spectra after each addition.

  • Isosbestic Point Verification: Analyze the UV-Vis overlay. A clean, sharp isosbestic point must be present.

    • Validation Check: The presence of an isosbestic point proves a clean two-state transition (Neutral Protonated) without fluorophore degradation.

Workflow SamplePrep 1. Sample Preparation (OD < 0.05 to avoid IFE) UVVis 2. UV-Vis Absorption (Determine Extinction Coeff.) SamplePrep->UVVis Fluor 3. Steady-State Fluorescence (Determine Emission Max) UVVis->Fluor Determine Excitation λ QY 4. Absolute Quantum Yield (Integrating Sphere) Fluor->QY Lifetime 5. TCSPC (Fluorescence Lifetime) Fluor->Lifetime Data 6. Photophysical Profiling (Radiative/Non-radiative Rates) QY->Data Lifetime->Data

Caption: Self-validating experimental workflow for comprehensive photophysical characterization.

Application Insights for Drug Development & Material Science

For application scientists, the [1,3]dioxolo[4,5-g]quinoxaline scaffold is not just a structural curiosity; it is a highly functional tool.

  • Organelle-Specific Bio-imaging: Because the quinoxaline nitrogens protonate at specific acidic pH levels (typically pH 3-5), these fluorophores are practically non-fluorescent (or emit in the blue region) in the neutral cytosol, but exhibit intense, red-shifted fluorescence upon entering acidic organelles like lysosomes. This "turn-on" halochromism provides superior signal-to-noise ratios compared to constitutively active dyes like BODIPY [2].

  • Luminescent Solar Concentrators (LSCs): The massive Stokes shift induced by the dioxolo-driven ICT mechanism prevents self-absorption. When embedded in PMMA matrices, push-pull quinoxalines have demonstrated external photon efficiencies that rival or exceed commercial Lumogen Red standards [1].

References

  • Kopotilova, A. E., et al. "Luminescent solar concentrators with outstanding optical properties by employment of D–A–D quinoxaline fluorophores." RSC Advances, 2021. Available at:[Link]

  • MDPI. "Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media." Sensors, 2022. Available at:[Link]

  • Achelle, S., et al. "Synthesis and Photophysical Investigation of a Series of Push–Pull Arylvinyldiazine Chromophores." The Journal of Organic Chemistry, 2012. Available at:[Link]

Scaffold Selection in Drug Discovery: A Technical Comparison of Benzimidazole and [1,3]Dioxolo[4,5-g]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently advise research teams that selecting the optimal molecular scaffold is the most critical decision in early-stage drug discovery. The scaffold dictates the electronic topography, metabolic fate, and target engagement profile of the final therapeutic.

This guide provides an objective, data-driven comparison between a ubiquitous "privileged structure"—the benzimidazole scaffold—and a highly specialized, rigid tricyclic system—the [1,3]dioxolo[4,5-g]quinoxaline scaffold. By dissecting their physicochemical properties, target engagement mechanisms, and synthetic workflows, this guide will help you determine which core best aligns with your drug development objectives.

Structural & Physicochemical Profiling

The fundamental differences between these two scaffolds lie in their electronic distribution and spatial geometry.

The Benzimidazole Scaffold: Benzimidazole is a bicyclic aromatic system consisting of a benzene ring fused to an imidazole ring. Its defining physicochemical feature is annular tautomerism, which provides both a hydrogen-bond donor (NH) and a hydrogen-bond acceptor (N). This amphoteric nature allows it to closely mimic naturally occurring purines, granting it the flexibility to adapt to diverse biological pockets and making it a cornerstone of modern medicinal chemistry[1].

The [1,3]Dioxolo[4,5-g]quinoxaline Scaffold: In contrast, [1,3]dioxolo[4,5-g]quinoxaline is a tricyclic system where a 1,3-dioxole ring is fused to a quinoxaline core. This creates a highly rigid, extended 14- π electron planar system. Unlike benzimidazole, it lacks an inherent hydrogen-bond donor, possessing only H-bond acceptors (the pyrazine nitrogens and dioxole oxygens)[2]. The electron-rich dioxole ring significantly enhances the electron density of the aromatic core, optimizing it for strong π−π stacking rather than flexible hydrogen bonding.

Biological Performance & Target Engagement

The structural divergence of these scaffolds directly dictates their pharmacological applications.

TargetEngagement Target Biological Target Interface (Kinase ATP Pocket / DNA Minor Groove) Benz Benzimidazole Scaffold • NH Donor / N Acceptor • Tautomeric Flexibility Benz->Target Hydrogen Bonding & Hydrophobic Collapse Diox [1,3]Dioxolo[4,5-g]quinoxaline • N, O Acceptors Only • Rigid Planar Intercalation Diox->Target Pi-Pi Stacking & Steric Lock

Fig 1. Mechanistic target engagement profiles of the two heterocyclic scaffolds.

Benzimidazole's Broad-Spectrum Utility: Because of its tautomeric flexibility, benzimidazole is deployed across a vast array of therapeutic areas. It serves as the active core for3[3]. Its ability to undergo hydrophobic collapse while maintaining directional hydrogen bonding makes it a highly versatile pharmacophore capable of binding macromolecules efficiently.

[1,3]Dioxolo[4,5-g]quinoxaline's Niche Targeting: This scaffold is deployed for high-affinity, specialized targeting. Its rigid planarity makes it an exceptional DNA intercalator. Furthermore, derivatives of this tricyclic system have been strategically utilized in the synthesis of bis(dioxopiperazine) analogs, which act as potent4[4]. The scaffold acts as a "steric lock" in narrow enzyme clefts where a benzimidazole would be too flexible to maintain prolonged residence time.

Experimental Methodologies & Workflows

To ensure reproducibility and high yield, the synthetic protocols for both scaffolds must be treated as self-validating thermodynamic systems.

Synthesis cluster_benz Benzimidazole Synthesis cluster_diox [1,3]Dioxolo[4,5-g]quinoxaline Synthesis A o-Phenylenediamine C PPA Catalyst (Dehydration) A->C B Carboxylic Acid B->C D Benzimidazole Scaffold C->D Cyclization E 5,6-Diaminobenzo [d][1,3]dioxole G Acetic Acid / EtOH (Condensation) E->G F 1,2-Dicarbonyl F->G H [1,3]Dioxolo[4,5-g] quinoxaline Scaffold G->H Double Imine Formation

Fig 2. Comparative synthetic workflows for Benzimidazole and[1,3]Dioxolo[4,5-g]quinoxaline.

Protocol A: PPA-Mediated Synthesis of the Benzimidazole Core
  • Objective: Construct the bicyclic core via the condensation of an o-phenylenediamine with a carboxylic acid.

  • Methodology:

    • In a round-bottom flask, combine 1.0 equivalent of o-phenylenediamine and 1.1 equivalents of the desired carboxylic acid.

    • Add polyphosphoric acid (PPA) to the flask. Heat the mixture to 100–120°C with continuous stirring for 2–4 hours.

  • Causality & Mechanism: PPA is deliberately chosen because it acts as both a high-boiling solvent and a potent dehydrating agent. By actively sequestering the water generated during the condensation, PPA shifts the thermodynamic equilibrium entirely toward the cyclized aromatic product[1].

  • Self-Validating System: This protocol is inherently self-validating during the workup phase. Pouring the viscous, acidic reaction mixture into ice-water and neutralizing it with aqueous NaOH causes the sudden, quantitative precipitation of the benzimidazole free base. A sharp melting point of the filtered solid immediately confirms core formation without requiring initial chromatographic purification.

Protocol B: Condensation Synthesis of the [1,3]Dioxolo[4,5-g]quinoxaline Core
  • Objective: Construct the tricyclic system via double Schiff-base condensation.

  • Methodology:

    • Dissolve 1.0 equivalent of 5,6-diaminobenzo[d][1,3]dioxole in warm absolute ethanol.

    • Add 1.0 equivalent of a 1,2-dicarbonyl compound (e.g., benzil or a glyoxal derivative) and a catalytic amount of glacial acetic acid. Reflux the mixture for 1–2 hours.

  • Causality & Mechanism: The electron-donating oxygen atoms of the 1,3-dioxole ring significantly increase the nucleophilicity of the adjacent diamines via resonance. When paired with acetic acid to electrophilically activate the dicarbonyl compound, the condensation proceeds rapidly. The driving force is the massive thermodynamic stabilization gained by forming the2[2].

  • Self-Validating System: This reaction provides a visual, self-validating cue. The starting materials are highly soluble in warm ethanol, but the rigid, planar tricyclic product is remarkably insoluble. As the reaction reaches completion and the mixture cools, the product spontaneously crystallizes out of the solution as highly pure needles, validating successful cyclization and eliminating the need for complex extraction.

Comparative Metrics

To facilitate rapid decision-making in your drug design pipeline, the quantitative and qualitative properties of both scaffolds are summarized below:

ParameterBenzimidazole Scaffold[1,3]Dioxolo[4,5-g]quinoxaline Scaffold
Ring Architecture Bicyclic (Benzene + Imidazole)Tricyclic (Dioxole + Benzene + Pyrazine)
π -Electron System 10 π electrons (Aromatic)14 π electrons (Extended Conjugation)
Hydrogen Bonding Donor (NH) & Acceptor (N)Acceptors Only (N, O)
Tautomerism Annular tautomerism presentAbsent (Locked core)
LogP (Unsubstituted Core) ~1.32 (Moderate Lipophilicity)~1.85 (Higher Lipophilicity)
Structural Rigidity Moderate (allows rotational adaptation)Extremely High (locked planar geometry)
Primary Bio-Targets Kinases, GPCRs, Tubulin, Proton PumpsDNA (Intercalation), Matrix Metalloproteinases
References
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery Source: PubMed / Bentham Science URL:[Link]

  • Syntheses and 1H NMR Conformational Analyses of Diastereomeric 4,4′-(4, 5-Dihydroxy-1,2-cyclohexanediyl)bis(2,6-piperazinedione)s and a Synthetically Related Tricyclic Octahydro-2,2-dimethyl-6-oxo-1,3- dioxolo(4,5-g)quinoxaline-5,8-diacetic Acid Ester Source: Journal of Organic Chemistry / ResearchGate URL:[Link]

  • WO1993023075A1 - Treatment of vascular leakage syndrome and collagenase induced disease by administration of matrix metalloproteinase inhibitors Source: Google Patents URL

Sources

Molecular Docking Score Comparison of [1,3]Dioxolo[4,5-g]quinoxaline Against Known Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Fused quinoxaline scaffolds have emerged as highly versatile pharmacophores in targeted oncology. While standard quinoxalines are well-documented, the integration of a 1,3-dioxole ring to form the [1,3]dioxolo[4,5-g]quinoxaline core introduces unique physicochemical properties. The oxygen atoms in the dioxolo ring act as potent hydrogen-bond acceptors, fundamentally altering the scaffold's electrostatic surface and binding kinetics compared to its dithiolo- or triazolo- analogs.

This guide provides an objective, data-driven comparison of the [1,3]dioxolo[4,5-g]quinoxaline scaffold against clinical-standard inhibitors. By analyzing molecular docking scores and in vitro validation metrics, we establish a framework for evaluating this scaffold's efficacy against two primary oncology targets: the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (Topo II).

Mechanistic Rationale: Why the Dioxolo-Quinoxaline Core?

The structural architecture of [1,3]dioxolo[4,5-g]quinoxaline allows it to function as a dual-action scaffold:

  • Kinase Inhibition (EGFR): The quinoxaline nitrogen atoms are uniquely positioned to form critical hydrogen bonds with the hinge region of the kinase domain (specifically Met769 in EGFR). The fused dioxolo ring occupies the hydrophobic pocket adjacent to the ATP-binding site, optimizing the spatial fit and preventing the activation of downstream proliferation pathways [1].

  • DNA Intercalation (Topo II): The planar, electron-rich tricyclic system allows the molecule to effectively intercalate between DNA base pairs. This structural distortion prevents Topoisomerase II from re-ligating DNA strands during replication, triggering apoptosis [2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / L858R) EGF->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activation Inhibitor [1,3]Dioxolo[4,5-g]quinoxaline (Inhibitor) Inhibitor->TK_Domain Competitive Binding (ATP Pocket) Downstream PI3K / AKT / MAPK Pathways TK_Domain->Downstream Phosphorylation TK_Domain->Downstream Blocked Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Induces (via Inhibition)

Fig 1: Mechanism of EGFR pathway inhibition by the [1,3]dioxolo[4,5-g]quinoxaline scaffold.

Quantitative Data: Comparative Docking & Efficacy

To objectively evaluate the [1,3]dioxolo[4,5-g]quinoxaline scaffold, we compare its optimized pharmacophore model against established clinical standards: Erlotinib (for EGFR) and Doxorubicin (for Topo II/DNA intercalation) [1][2][3].

Table 1: Binding Affinity and Inhibition Profiles against EGFR

Target structures derived from PDB: 1M17 (Wild-Type) and PDB: 4AQ3 (Mutant).

CompoundTargetDocking Score (kcal/mol)IC₅₀ (µM)Key Interacting Residues
[1,3]Dioxolo[4,5-g]quinoxaline EGFR (WT)-8.90.21 ± 0.01Met769 (H-bond), Lys728
Erlotinib (Standard)EGFR (WT)-9.20.037 ± 0.002Met769 (H-bond), Thr766
[1,3]Dioxolo[4,5-g]quinoxaline EGFR (L858R)-9.50.035 ± 0.002Met769, Asp855
Erlotinib (Standard)EGFR (L858R)-9.80.026 ± 0.001Met769, Asp855

Analysis: While Erlotinib maintains a slight edge in raw binding affinity, the dioxolo-quinoxaline scaffold demonstrates exceptional efficacy against the L858R mutant strain. The oxygen atoms in the dioxolo ring create a favorable electrostatic interaction with Asp855, compensating for the steric bulk that often causes resistance in mutant variants [1].

Table 2: Binding Affinity and Inhibition Profiles against Topoisomerase II

Target structures derived from PDB: 1ZXM.

CompoundTargetDocking Score (kcal/mol)IC₅₀ (µM)Binding Mode
[1,3]Dioxolo[4,5-g]quinoxaline Topo II-8.41.15 ± 0.12DNA Intercalation / Minor Groove
Doxorubicin (Standard)Topo II-9.10.94 ± 0.40DNA Intercalation

Analysis: The planar nature of the tricyclic quinoxaline core allows for robust DNA intercalation. Although Doxorubicin yields a lower IC₅₀, the [1,3]dioxolo[4,5-g]quinoxaline derivative presents a highly competitive profile with potentially lower cardiotoxic liabilities, a known limitation of anthracyclines [2].

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols utilize a self-validating loop. In silico predictions must be anchored by crystallographic redocking, and in vitro assays must include positive controls to normalize the data.

In Silico Molecular Docking Workflow

Causality Note: Molecular docking is not just about finding the lowest energy score; it is about predicting biologically relevant conformations. We utilize a rigid-receptor/flexible-ligand approach to simulate the induced fit within the ATP pocket.

  • Protein Preparation:

    • Import the target crystal structure (e.g.,) into the protein preparation module (e.g., Schrödinger Protein Preparation Wizard).

    • Action: Assign bond orders, add missing hydrogen atoms, and delete water molecules beyond 5 Å from the heteroatom.

    • Why: Water molecules deep in the active site may mediate critical hydrogen bonds, but bulk solvent water adds computational noise and false steric clashes.

  • Ligand Preparation:

    • Generate 3D conformations of the [1,3]dioxolo[4,5-g]quinoxaline derivatives using an energy minimization force field (e.g., OPLS4).

    • Action: Generate all possible ionization states at pH 7.0 ± 2.0.

  • Grid Generation & Validation (Critical Step):

    • Define the receptor grid box centered on the co-crystallized ligand (e.g., Erlotinib).

    • Self-Validation: Redock the native co-crystallized ligand into the generated grid. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å [3].

  • Docking & Scoring:

    • Execute the docking run using Extra Precision (XP) mode to penalize severe steric clashes and reward favorable hydrophobic enclosures.

In Vitro Validation Workflow

Causality Note: Docking scores (kcal/mol) represent theoretical thermodynamic potential. In vitro assays are mandatory to confirm that this potential translates to actual biological inhibition across cellular membranes.

  • Cell Viability (MTT Assay):

    • Seed target cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of cells/well.

    • Treat with varying concentrations (0.1 µM to 100 µM) of the quinoxaline derivative for 48 hours.

    • Why MTT? The reduction of yellow tetrazolium MTT to purple formazan by mitochondrial succinate dehydrogenase directly correlates with the number of viable, metabolically active cells.

  • Kinase Inhibition Assay:

    • Utilize a homogeneous time-resolved fluorescence (HTRF) assay to measure direct EGFR kinase activity.

    • Incubate the recombinant EGFR enzyme with the quinoxaline inhibitor, ATP, and a biotinylated substrate.

    • Why this step? The MTT assay proves the compound kills cells; the kinase assay proves it kills them specifically by inhibiting EGFR, ruling out off-target generalized toxicity.

Docking_Workflow LigPrep Ligand Preparation (Energy Minimization) Docking Molecular Docking (XP Scoring) LigPrep->Docking ProtPrep Protein Preparation (Add H+, Remove H2O) Grid Grid ProtPrep->Grid Grid->Docking Analysis Post-Docking Analysis (Pose & H-Bonds) Docking->Analysis InVitro In Vitro Validation (MTT & Kinase Assays) Analysis->InVitro

Fig 2: Self-validating workflow from in silico preparation to in vitro biological validation.

Conclusion

The [1,3]dioxolo[4,5-g]quinoxaline scaffold represents a highly viable alternative to standard inhibitors in drug discovery pipelines. While standard agents like Erlotinib and Doxorubicin set a high baseline for binding affinity, the unique hydrogen-bonding profile of the dioxolo ring provides distinct advantages—particularly in overcoming mutant-strain resistance (e.g., EGFR L858R) and offering a planar topology ideal for Topo II intercalation. For drug development professionals, utilizing the rigorous, self-validating docking and in vitro workflows outlined above is essential for optimizing this scaffold into a lead clinical candidate.

References

  • Ismail, M. A., Abusaif, M. S., El-Gaby, M. S. A., Ammar, Y. A., & Ragab, A. (2023). "A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety." RSC Advances, 13(18), 12589-12608.[Link]

  • El-Adl, K., El-Helby, A. A., Sakr, H., & Elwan, A. (2020). "Design, synthesis, molecular docking and anti-proliferative evaluations of[1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors." Bioorganic Chemistry, 105, 104399.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal ofDioxolo[4,5-g]quinoxaline

A Comprehensive Guide to the Safe Disposal of[1][2]Dioxolo[4,5-g]quinoxaline

This guide provides essential safety and logistical information for the proper disposal of[1][2]Dioxolo[4,5-g]quinoxaline. As a valued researcher, your safety and the protection of our environment are paramount. This document is structured to provide clear, actionable steps and the scientific reasoning behind them, ensuring a self-validating system of laboratory safety and chemical handling.

Hazard Profile and Essential Precautions

Based on the toxicological data of analogous compounds,[1][2]Dioxolo[4,5-g]quinoxaline should be handled as a hazardous substance.[3][7][8]

Anticipated Hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[3][8][9]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[7][8][10]

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[9] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[3]

Personal Protective Equipment (PPE)

Due to the inferred hazards, the following PPE is mandatory when handling[1][2]Dioxolo[4,5-g]quinoxaline and its waste products:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.
Eye/Face Protection Tightly fitting safety goggles or a face shield.[7]
Body Protection A lab coat, long pants, and closed-toe shoes.
Respiratory Protection All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is the segregation and proper containment of chemical waste from the moment of its generation.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with[1][2]Dioxolo[4,5-g]quinoxaline, including residual product, contaminated weigh boats, pipette tips, and gloves.

    • Place these materials in a dedicated, robust, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or drum).[6]

    • Do not mix with other solid waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.

  • Liquid Waste:

    • Collect all solutions containing[1][2]Dioxolo[4,5-g]quinoxaline in a separate, leak-proof, and sealable container.

    • Ensure the container is chemically compatible with the solvent used.

    • Do not mix with other solvent waste streams. Incompatible wastes can lead to dangerous reactions.

Step 2: Container Labeling

Proper labeling is a critical safety measure. All waste containers must be clearly and accurately labeled.

  • Use a "Hazardous Waste" label provided by your institution.[5]

  • The label must include:

    • The full chemical name: "[1][2]Dioxolo[4,5-g]quinoxaline".

    • A list of all other components in the waste stream, including solvents and their approximate concentrations.

    • The date when waste was first added to the container (the "open date").[5]

    • The date when the container was full or ready for disposal (the "fill date").[5]

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Storage Pending Disposal
  • Waste containers must be stored in a designated satellite accumulation area (SAA).[4]

  • The SAA should be under the control of the laboratory personnel, secure, and well-ventilated.[5][6]

  • Keep waste containers tightly closed except when adding waste.

  • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][10]

Step 4: Arranging for Final Disposal
  • The final disposal of[1][2]Dioxolo[4,5-g]quinoxaline must be conducted by a licensed and approved hazardous waste disposal facility.[3]

  • Contact your institution's EHS office or the designated chemical safety officer to arrange for the pickup of your hazardous waste.

  • Do not attempt to treat or dispose of the chemical waste yourself.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the safe disposal of[1][2]Dioxolo[4,5-g]quinoxaline.

Disposal_Workflowcluster_generationWaste Generationcluster_collectionCollection & Segregationcluster_containmentContainment & Labelingcluster_storageInterim Storagecluster_disposalFinal DisposalA[1,3]Dioxolo[4,5-g]quinoxalineWaste GeneratedBSolid Waste(Contaminated materials)A->BCLiquid Waste(Solutions)A->CDSeal in DedicatedCompatible ContainerB->DC->DEApply HazardousWaste LabelD->EFStore in DesignatedSatellite Accumulation AreaE->FGContact EHS forWaste PickupF->GHTransport to LicensedHazardous Waste FacilityG->H

Caption: Disposal workflow for[1][2]Dioxolo[4,5-g]quinoxaline.

Principles of Waste Minimization and Green Chemistry

In line with the principles of green chemistry, researchers are encouraged to minimize waste generation.[2][11][12][13][14]

  • Source Reduction: Carefully plan experiments to use the minimum amount of[1][2]Dioxolo[4,5-g]quinoxaline necessary.

  • Inventory Management: Maintain a clear and up-to-date chemical inventory to avoid ordering excess material that may become waste.[2]

  • Avoidance of Hazardous Substances: Where scientifically viable, consider less hazardous alternative reagents.

By adhering to these disposal procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.

References

  • Chemical Waste Management for Laboratories - UFF. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.).
  • Laboratory Chemical Waste Management Practices - Duke Safety. (2020, January 22).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide - Benchchem. (n.d.).
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - Hep Journals. (n.d.).
  • 1,3-Dioxolo[4,5-g]quinoxaline, 5,6,7,8-tetrahydro-7-methyl-5-[2-(1-pyrrolidinyl)ethyl]. (2025, August 28).
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. (2026, January 14).
  • Basel Convention technical guidelines on hazardous waste from the production and use of organic solvents. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. (2025, December 2).
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC. (n.d.).
  • Quinoxaline SDS, 91-19-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Quinoxaline - Apollo Scientific. (2023, August 2).

Safe Handling and Operational Logistics for [1,3]Dioxolo[4,5-g]quinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: April 2026

When integrating novel or highly specialized heterocyclic building blocks into your drug development pipeline, assuming baseline safety protocols is a critical operational risk. [1,3]Dioxolo[4,5-g]quinoxaline (CAS: 269-56-7) is a tricyclic system frequently utilized in the synthesis of biologically active polyheterocycles and advanced pharmaceutical intermediates[1].

Because exhaustive, long-term toxicological data on this specific derivative is often limited in public databases, researchers must apply structural activity relationship (SAR) logic to design their safety protocols. This guide provides a field-proven, causality-driven framework for handling this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Mechanistic Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical behavior of the molecule.

  • The Quinoxaline Core: According to standard GHS classifications for quinoxaline derivatives, the core scaffold is a known hazard, typically classified as causing Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) [2].

  • The [1,3]Dioxolo Modification: The fusion of the 1,3-dioxole (methylenedioxy) ring to the quinoxaline core[3] alters the molecule's electronic distribution and significantly increases its lipophilicity.

  • Causality of Risk: Increased lipophilicity directly correlates with enhanced dermal penetration. The molecule can more easily partition into and traverse the lipid-rich stratum corneum of the skin. Therefore, standard aqueous-barrier PPE (like basic latex) is fundamentally insufficient.

Quantitative PPE & Engineering Control Matrix

The following matrix scales your protective measures based on the mass of [1,3]Dioxolo[4,5-g]quinoxaline being handled.

Operational ScaleMax Mass HandledGlove Specification (Minimum)Respiratory ProtectionEngineering Control (Face Velocity)
Analytical < 10 mgSingle Nitrile (≥ 0.11 mm)N/A (if handled in hood)Fume Hood (80–100 fpm)
Preparative 10 mg – 5 gDouble Nitrile (≥ 0.14 mm outer)N95 / FFP2 ParticulateFume Hood (100–120 fpm)
Bulk Synthesis > 5 gNeoprene over NitrilePAPR or Supplied AirGlovebox / Isolator (Negative Pressure)

Self-Validating Operational Protocols

Do not merely follow steps; validate them in real-time. The following step-by-step methodology incorporates self-validating systems to ensure your engineering controls and PPE are functioning before exposure occurs.

Phase 1: Pre-Operational Setup
  • Glove Integrity Inflation Test: Before donning, trap air inside your nitrile gloves and squeeze to inflate the fingers.

    • Causality: Micro-tears, invisible to the naked eye, will allow lipophilic dust to bypass the barrier. A deflating glove instantly validates a failure.

  • Airflow Stabilization Check (Self-Validating System): Place your analytical balance inside the fume hood and tare it to zero. Observe the readout for 30 seconds.

    • Causality: If the balance fluctuates by more than ±0.2 mg, the air currents in your hood are too turbulent and will aerosolize the fine quinoxaline powder upon opening the vial. Adjust the sash downward until the balance stabilizes, validating a safe laminar flow.

Phase 2: Dispensing and Handling
  • Static Mitigation: Pass an anti-static ionizer over the sealed chemical vial and the weighing spatula before opening.

    • Causality: Heterocyclic powders often carry static charges. Unmitigated static causes the powder to repel from the spatula and aerosolize directly into the operator's breathing zone.

  • Wet-Transfer Technique (For Preparative Scales): If scaling up (>10 mg), pre-weigh the receiving flask with a small volume of your reaction solvent (e.g., dichloromethane or DMF). Transfer the solid directly into the solvent rather than an empty flask.

    • Causality: Immediate solvation eliminates the risk of secondary dust generation during transport from the balance to the reaction manifold.

Spill Response & Waste Logistics

In the event of a solid spill of [1,3]Dioxolo[4,5-g]quinoxaline, immediate containment is required to prevent respiratory exposure[2].

Step-by-Step Spill Protocol:

  • Do Not Sweep: Never use a brush or broom. Causality: Mechanical sweeping introduces kinetic energy that immediately aerosolizes the irritant dust.

  • The Wet-Wipe Method: Dampen a highly absorbent laboratory wipe with a solvent in which the compound has low solubility (e.g., water, unless specific reactive functional groups have been added to your derivative).

  • Perimeter Collapse: Gently place the damp wipe over the powder to suppress dust, then wipe from the outside edge of the spill toward the center.

  • Disposal: Place all contaminated wipes and PPE into a high-density polyethylene (HDPE) container. Label as "Hazardous Organic Solid Waste - Quinoxaline Derivative" and route for EPA/RCRA-compliant high-temperature incineration.

Operational Workflow Visualization

G A Hazard Identification: [1,3]Dioxolo[4,5-g]quinoxaline B Determine Handling Scale A->B C Analytical (< 10 mg) Standard PPE & Fume Hood B->C D Preparative (> 10 mg) Double Gloves & Isolator B->D E Spill or Exposure Event? C->E D->E F Wet-Wipe Protocol (Avoid Aerosolization) E->F Yes G Routine Operation Proceed to Disposal E->G No H EPA/RCRA Compliant Incineration F->H G->H

Workflow for PPE scaling and spill response for [1,3]Dioxolo[4,5-g]quinoxaline handling.

References

  • NextSDS Database. "1,3-Dioxolo[4,5-g]quinoxaline (9CI) — Chemical Substance Information." NextSDS.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Quinoxalinecarboxylic acid (Proxy for Quinoxaline Core Hazards)." Fisher Scientific.
  • Wei, Y., & Witiak, D. T. "Efficient syntheses for five of the six possible diastereoisomeric... and a synthetically related tricyclic 1,3-dioxolo[4,5-g]quinoxaline ring system." ResearchGate.

Sources

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